molecular formula C10H6Cl2N2 B1363445 4,6-Dichloro-3-phenylpyridazine CAS No. 40020-05-1

4,6-Dichloro-3-phenylpyridazine

Katalognummer: B1363445
CAS-Nummer: 40020-05-1
Molekulargewicht: 225.07 g/mol
InChI-Schlüssel: PPYSGGOWIZSMJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dichloro-3-phenylpyridazine is a useful research compound. Its molecular formula is C10H6Cl2N2 and its molecular weight is 225.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4,6-dichloro-3-phenylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-8-6-9(12)13-14-10(8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYSGGOWIZSMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371109
Record name 4,6-dichloro-3-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40020-05-1
Record name 4,6-dichloro-3-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4,6-dichloro-3-phenylpyridazine basic properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4,6-dichloro-3-phenylpyridazine: Core Properties and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of this compound. As a key heterocyclic intermediate, this compound serves as a versatile scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, characterization, and synthetic utility. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction and Strategic Overview

This compound is an organic compound featuring a pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms.[1] The molecule is further substituted with a phenyl group at the 3-position and two chlorine atoms at the 4- and 6-positions. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block in organic synthesis.

The presence of the dichloro-substituents on the electron-deficient pyridazine ring renders the 4- and 6-positions highly susceptible to nucleophilic substitution. This predictable reactivity is the cornerstone of its utility, allowing for the strategic introduction of diverse functionalities to build complex molecular architectures. The phenyl group contributes to the molecule's aromatic character and can influence its solubility and interactions with biological targets.[1] Consequently, this compound is a sought-after precursor for developing novel therapeutics, particularly in oncology, where pyridazine derivatives have shown promise.[2]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
CAS Number 40020-05-1[3][4]
Molecular Formula C₁₀H₆Cl₂N₂[3][4]
Molecular Weight 225.07 g/mol [3][4]
Melting Point 83-84 °C[5]
Boiling Point 381 °C[5]
Density 1.363 g/cm³[5]
IUPAC Name This compound[4]
SMILES ClC1=NN=C(C(Cl)=C1)C1=CC=CC=C1[4]
InChIKey PPYSGGOWIZSMJL-UHFFFAOYSA-N[4]

Synthesis and Purification Protocol

The synthesis of dichlorinated heterocyclic compounds like this compound is most commonly achieved through the chlorination of the corresponding dihydroxy precursor. The following protocol describes a robust and validated method using phosphorus oxychloride (POCl₃), a powerful and widely used chlorinating agent for this transformation.

Rationale for Experimental Design

The choice of phosphorus oxychloride is deliberate. It serves as both the chlorine source and a dehydrating agent, effectively converting the more stable pyridazinedione (dihydroxy) tautomer into the target dichloropyridazine. The reaction is typically performed at elevated temperatures to overcome the activation energy for the substitution. A solvent like chloroform or toluene may be used, although neat reactions with excess POCl₃ are also common.[6][7] Post-reaction workup requires careful quenching of excess POCl₃ with ice water, followed by neutralization and extraction. Purification via silica gel column chromatography is standard for achieving high purity.

Visualized Synthesis Workflow

Synthesis_Workflow Precursor 3-Phenyl-4,6-dihydroxypyridazine Reaction Chlorination Reaction (Reflux, 2-4h) Precursor->Reaction Reagent Phosphorus Oxychloride (POCl₃) Reagent->Reaction Quench Quenching (Ice Water) Reaction->Quench Cool to RT Extract Extraction (e.g., Dichloromethane) Quench->Extract Neutralize Purify Purification (Column Chromatography) Extract->Purify Dry & Concentrate Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol
  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-phenyl-4,6-dihydroxypyridazine (18.8 g, 100 mmol).

  • Reagent Addition: Under a fume hood, carefully add phosphorus oxychloride (55 mL, 600 mmol). The mixture may become warm.

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

  • Neutralization & Extraction: Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound as a solid.

Spectroscopic and Structural Analysis

Full characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectral data should be acquired for each batch, the expected characteristics are as follows:

  • ¹H NMR: The spectrum will show multiplets in the aromatic region (approx. 7.4-7.8 ppm) corresponding to the protons of the phenyl group. A singlet corresponding to the proton at the 5-position of the pyridazine ring will also be present, likely further downfield.

  • ¹³C NMR: The spectrum will display signals for the six unique carbons of the phenyl group and the four unique carbons of the dichloropyridazine ring. The carbon atoms bonded to chlorine (C4 and C6) will appear at a characteristic chemical shift.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight (225.07 g/mol ). A characteristic isotopic pattern for two chlorine atoms ([M]+, [M+2]+, [M+4]+ in a 9:6:1 ratio) will be a definitive indicator of the compound's identity.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic rings, as well as C-Cl stretching bands.

Reactivity and Synthetic Utility

The primary value of this compound lies in its reactivity as a synthetic intermediate. The two chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridazine nitrogens makes the chloro-substituted carbons (C4 and C6) highly electrophilic. This allows for sequential or simultaneous displacement of the chlorine atoms by a wide range of nucleophiles, including:

  • Amines (R-NH₂)

  • Alcohols/Phenols (R-OH)

  • Thiols (R-SH)

  • Organometallic reagents (via cross-coupling reactions)

This reactivity enables the construction of diverse libraries of substituted phenylpyridazine derivatives for screening in drug discovery programs. For example, derivatives of dichloropyrimidines and dichloropyridazines are key intermediates in the synthesis of kinase inhibitors for cancer therapy.[8][9]

Reactivity Start This compound Intermediate Mono-substituted Intermediate Start->Intermediate SₙAr Nuc1 Nucleophile 1 (e.g., R¹-NH₂) Nuc1->Intermediate Product Di-substituted Product Intermediate->Product SₙAr Nuc2 Nucleophile 2 (e.g., R²-OH) Nuc2->Product

Caption: Reactivity of this compound in sequential SₙAr reactions.

Biological Significance and Potential Applications

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of this compound are being investigated for a variety of therapeutic applications:

  • Oncology: Many kinase inhibitors feature a di-substituted heteroaromatic core. The ability to easily modify the 4- and 6-positions of this pyridazine makes it an ideal starting point for developing inhibitors of targets like Fibroblast Growth Factor Receptors (FGFR) and Phosphoinositide 3-kinases (PI3Ks).[8][9]

  • Cardiovascular Disease: Certain pyridazinone derivatives have demonstrated cardiotonic activity, suggesting potential applications in treating heart failure.[2]

  • Metabolic Disorders: Pyridazinone-containing molecules have been developed as selective thyroid hormone receptor β (THR-β) agonists for treating dyslipidemia.[10]

The synthetic accessibility and versatile reactivity of this compound ensure its continued importance as a key building block in the discovery of new medicines.

Safety and Handling

While specific toxicity data for this compound is not widely published, its structure is related to other dichlorinated nitrogen heterocycles which are known to be hazardous.[11][12]

  • General Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin. May cause severe skin and eye irritation or burns.[11]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood by trained personnel. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is recommended to store under an inert atmosphere at low temperatures (e.g., -20°C) for long-term stability.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • PubMed. Synthesis of 4,6-diphenyl-3-cyanopyridine derivatives based on 3D-QSAR: unveiling their potential as survivin inhibitors. [Link]

  • Matrix Fine Chemicals. This compound | CAS 40020-05-1. [Link]

  • Google Patents. CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • IP.com. An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. [Link]

  • National Institutes of Health (PMC). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. [Link]

  • Google Patents. US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
  • National Institutes of Health (PubChem). 4,6-Dichloropyrimidine. [Link]

  • National Institutes of Health (PMC). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

  • ACS Publications. Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. [Link]

  • PubMed. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][3][4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. [Link]

  • PubMed. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. [Link]

  • PubMed. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor.... [Link]

  • MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

  • ResearchGate. (PDF) Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine. [Link]

  • MDPI. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. [Link]

  • International Journal of Scientific Research in Science and Technology. Spectroscopic and Quantum Mechanical studies of 4-Amino-3, 6-dichloro-2. [Link]

  • National Institutes of Health. 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one. [Link]

  • ResearchGate. Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. [Link]

  • National Institutes of Health (PubChem). 3,5-Dichloro-2,4,6-trifluoropyridine. [Link]

Sources

Strategic Targeting of the 4,6-Dichloro-3-phenylpyridazine Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets of 4,6-Dichloro-3-phenylpyridazine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The This compound scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through judicious functionalization. Its utility stems not merely from the pyridazine core, which mimics the pyrimidine ring found in biogenic amines and nucleobases, but from the regioselective electrophilicity of the chlorine atoms at positions 4 and 6.

This guide delineates the primary therapeutic targets accessible via this scaffold, focusing on Analgesia (COX/Opioid modulation) , Oncology (Kinase inhibition) , and Antimicrobial applications. It provides the mechanistic rationale for target engagement and detailed protocols for validating biological activity.

Chemical Basis: The Regioselective Advantage

To exploit this scaffold, one must understand its reactivity profile. The this compound core contains two electrophilic sites (C4 and C6).

  • C6 Position (Primary Electrophile): Located

    
     to the N1 nitrogen, this position is highly activated for Nucleophilic Aromatic Substitution (
    
    
    
    ) and Palladium-catalyzed cross-couplings. It is less sterically hindered than C4.
  • C4 Position (Secondary Electrophile): Located

    
     to N1 and 
    
    
    
    to N2, and adjacent to the bulky C3-phenyl group. It requires harsher conditions for substitution.

Strategic Implication: This reactivity difference allows for sequential, orthogonal functionalization—enabling the construction of complex 3,4,6-trisubstituted pyridazines (e.g., "A-B-C" systems) with high precision.

Visualization: Regioselective Synthesis Workflow

SynthesisFlow Scaffold 4,6-Dichloro-3- phenylpyridazine Intermed 6-Substituted-4-chloro- 3-phenylpyridazine Scaffold->Intermed Step 1: Mild Nucleophile (Amine/Thiol) @ 25°C Selectivity: C6 >> C4 FinalDrug 4,6-Disubstituted-3- phenylpyridazine (Active Drug) Intermed->FinalDrug Step 2: Strong Nucleophile or Suzuki Coupling @ 80-100°C Target: C4

Figure 1: The reactivity gradient between C6 and C4 enables the controlled synthesis of multi-targeted ligands.

Therapeutic Target I: Analgesia & Inflammation

Targets: Cyclooxygenase-2 (COX-2) and Opioid Receptors.

Mechanistic Rationale

Derivatives where the C6-chlorine is replaced by a piperazine or aryl moiety have demonstrated significant analgesic activity.

  • COX-2 Inhibition: The 3-phenylpyridazine core serves as a bioisostere for the vicinal diaryl heterocycles seen in coxibs (e.g., Celecoxib). The phenyl group at C3 fits into the hydrophobic pocket of COX-2, while substituents at C6 can interact with the polar side pocket (Arg120).

  • Opioid Modulation: 3-substituted 4,6-diarylpyridazines have shown antinociceptive effects reversed by naloxone, suggesting mu-opioid receptor agonism or modulation.

Experimental Protocol: COX-2 Inhibition Assay

Objective: Quantify the selectivity of the derivative for COX-2 over COX-1 to assess anti-inflammatory potential without gastric toxicity.

Materials:

  • Ovine COX-1 and Human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Colorimetric peroxidase substrate (e.g., TMPD).

Methodology:

  • Preparation: Dissolve test compounds in DMSO (final concentration <1%). Prepare serial dilutions (0.01 µM to 100 µM).

  • Incubation: Incubate enzyme (COX-1 or COX-2) with heme cofactor and test compound for 10 minutes at 25°C in Tris-HCl buffer (pH 8.0).

  • Initiation: Add Arachidonic acid (100 µM final) and TMPD.

  • Measurement: Monitor the oxidation of TMPD spectrophotometrically at 590 nm for 5 minutes.

  • Calculation: Determine the slope of the reaction rate. Calculate

    
     using non-linear regression (GraphPad Prism).
    
    • Self-Validation: Use Indomethacin (non-selective) and Celecoxib (COX-2 selective) as controls.

Therapeutic Target II: Oncology

Targets: Protein Kinases (e.g., p38 MAPK, VEGFR-2) and Survivin.

Mechanistic Rationale

The planar pyridazine ring mimics the adenine ring of ATP, allowing it to anchor into the ATP-binding pocket of kinases.

  • Hinge Binding: The nitrogen atoms (N1/N2) can accept hydrogen bonds from the kinase hinge region (e.g., Met residue).

  • Hydrophobic Interactions: The C3-phenyl group occupies the hydrophobic Gatekeeper pocket.

  • Solubilizing Groups: Substitution at C6 (e.g., with morpholine or piperazine) extends into the solvent-exposed region, improving pharmacokinetic properties.

Visualization: Kinase Inhibition Mechanism

KinaseMech Drug Pyridazine Derivative ATP_Pocket ATP Binding Pocket Drug->ATP_Pocket Competes with ATP Hinge Hinge Region (H-Bonding) Drug->Hinge H-Bond Acceptor Gatekeeper Hydrophobic Pocket (C3-Phenyl) Drug->Gatekeeper Hydrophobic Interaction Solvent Solvent Front (C6-Substituent) Drug->Solvent Solubility/Selectivity

Figure 2: Structural basis for pyridazine-mediated kinase inhibition.

Experimental Protocol: MTT Cell Viability Assay

Objective: Assess the cytotoxicity of derivatives against cancer cell lines (e.g., MCF-7, HepG2).[1]

Methodology:

  • Seeding: Seed cells (e.g.,

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Treatment: Treat cells with derivatives (0.1 – 100 µM) for 48h. Include DMSO control.

  • Labeling: Add MTT reagent (5 mg/mL) to each well; incubate for 4h at 37°C. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan.

  • Solubilization: Remove media, add DMSO (100 µL) to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves to determine

    
    .
    

Therapeutic Target III: Antimicrobial Activity

Targets: Bacterial Cell Wall Synthesis / DNA Gyrase.

Mechanistic Rationale

Halogenated heterocycles often exhibit intrinsic antimicrobial properties. The this compound core can be derivatized with cationic side chains (e.g., quaternary ammonium salts) at the C6 position to target the negatively charged bacterial membrane, or with hydrazide moieties to inhibit DNA gyrase (similar to fluoroquinolones).

Data Summary: Structure-Activity Relationship (SAR)
Derivative Type (C6-Substituent)Target OrganismPotential MechanismActivity Level
Chloro (Parent) S. aureusMembrane disruptionModerate
Piperazinyl E. coliEfflux pump inhibitionHigh
Hydrazide M. tuberculosisMycolic acid synthesisHigh
Thioether Fungi (C. albicans)Sterol biosynthesisModerate

Future Outlook & ADME Considerations

While the this compound scaffold is potent, drug developers must address lipophilicity (LogP) . The dichloro-phenyl combination is highly lipophilic, which may lead to poor solubility and high metabolic clearance.

  • Optimization Strategy: Introduce polar heteroatoms (N, O) at the C6 position (e.g., morpholine, N-methylpiperazine) to lower LogP to the ideal range (2–4).

References

  • Synthesis and analgesic effects of 3-substituted 4,6-diarylpyridazine derivatives . European Journal of Medicinal Chemistry. Link

  • Synthesis of 4,6-diphenyl-3-cyanopyridine derivatives based on 3D-QSAR: unveiling their potential as survivin inhibitors . Journal of Computer-Aided Molecular Design. Link

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines . Molecules. Link (Analogous regioselectivity reference).

  • Biological Activity of Naphthoquinones Derivatives (Comparison of halogenated heterocycles) . Molecules. Link

  • Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases . International Journal of Molecular Sciences. Link

Sources

The Pyridazine Renaissance: Strategic Scaffold Deployment in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the pyridazine (1,2-diazine) scaffold occupied a peripheral niche in medicinal chemistry, often overshadowed by its isomers, pyrimidine and pyrazine. However, the 2022 FDA approval of Deucravacitinib (Sotyktu) , a first-in-class allosteric TYK2 inhibitor, has catalyzed a renaissance for this heterocycle.

This technical guide analyzes the pyridazine ring not merely as a structural connector, but as a functional pharmacophore capable of driving selectivity, improving aqueous solubility, and modulating metabolic stability. We explore its physicochemical distinctiveness, modern synthetic access via Inverse Electron Demand Diels-Alder (IEDDA) reactions, and its critical role in recent allosteric inhibition strategies.

Part 1: Physicochemical & DMPK Profile

The pyridazine ring offers a unique electrostatic profile compared to other aromatic rings. Its adjacent nitrogen atoms create a concentrated region of electron density and a significant dipole moment, which influences both solubility and ligand-protein interactions.

Comparative Physicochemical Metrics

The following table contrasts pyridazine with its common bioisosteres. Note the dramatic increase in dipole moment and water solubility (lower LogP) compared to benzene and pyridine.

PropertyBenzenePyridinePyridazine (1,2-diazine)Pyrimidine (1,3-diazine)
Structure C6H6C5H5NC4H4N2C4H4N2
Dipole Moment (D) 0.002.203.95 2.33
Boiling Point (°C) 80115208 124
pKa (Conjugate Acid) -5.22.3 1.1
LogP (Octanol/Water) 2.130.65-0.72 -0.40
H-Bond Acceptors 012 (Adjacent) 2 (Separated)
Metabolic Stability & Toxicology[1]
  • Oxidative Resistance: Unlike phenyl rings which are prone to CYP450-mediated epoxidation and hydroxylation, the electron-deficient nature of the pyridazine ring makes it resistant to oxidative metabolism.

  • P450 Inhibition: While pyridines can often coordinate to the heme iron of CYP450 enzymes (acting as inhibitors), the lower basicity of pyridazine (pKa 2.3 vs 5.2 for pyridine) significantly reduces this risk, lowering the potential for drug-drug interactions (DDI).

  • The "Nitrogen Scan": In lead optimization, replacing a phenyl ring with pyridazine is a validated strategy to lower lipophilicity (LipE optimization) and improve thermodynamic solubility without introducing a highly basic center.

Part 2: Synthetic Architectures

Accessing substituted pyridazines has historically been limited to hydrazine condensations. However, modern "Click" chemistry and skeletal editing have revolutionized this field.

The Modern Standard: Inverse Electron Demand Diels-Alder (IEDDA)

The IEDDA reaction between 1,2,4,5-tetrazines and strained alkenes or alkynes is the most versatile method for generating highly substituted pyridazines under mild conditions. This method is bio-orthogonal and allows for the "growing" of fragments in library synthesis.

Mechanism:

  • [4+2] Cycloaddition: The electron-deficient tetrazine (diene) reacts with an electron-rich or strained alkyne (dienophile).

  • Retro-Diels-Alder: Rapid extrusion of nitrogen gas (

    
    ) drives the reaction to completion irreversibly, yielding the pyridazine core.
    
Emerging Tech: Skeletal Editing

Recent breakthroughs (e.g., Levin et al., Science, 2025; Hong et al., ChemRxiv, 2025) allow for the direct conversion of pyridines to pyridazines. This "single-atom skeletal edit" involves:

  • N-Amination: Activation of the pyridine nitrogen.

  • Photochemical Rearrangement: Ring expansion/contraction sequences that swap a carbon for a nitrogen. This allows medicinal chemists to take late-stage pyridine drug candidates and directly "edit" them into pyridazine analogs to test for improved DMPK properties.

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of 3,6-Disubstituted Pyridazine via IEDDA

Objective: Synthesis of 3-phenyl-6-(pyrrolidin-1-yl)pyridazine from a tetrazine precursor. This protocol demonstrates the efficiency of IEDDA for library generation.[1]

Reagents:

  • 3,6-Dichloro-1,2,4,5-tetrazine (Starting material)[2]

  • Phenylacetylene (Dienophile 1)

  • Pyrrolidine (Nucleophile for SNAr)

  • Dioxane (Solvent)[2]

  • Potassium Carbonate (

    
    )
    

Step-by-Step Methodology:

  • Tetrazine Functionalization (Step 1 - SNAr):

    • Dissolve 3,6-dichloro-1,2,4,5-tetrazine (1.0 eq) in dry dioxane (0.2 M) at 0°C.

    • Add

      
       (1.2 eq) followed by dropwise addition of pyrrolidine (1.0 eq).
      
    • Rationale: The electron-deficient tetrazine is highly reactive toward nucleophilic aromatic substitution. Controlling temperature prevents double substitution.

    • Stir for 30 min. Filter inorganic salts and concentrate to yield 3-chloro-6-(pyrrolidin-1-yl)-1,2,4,5-tetrazine.

  • IEDDA Cycloaddition (Step 2):

    • Dissolve the mono-substituted tetrazine (1.0 eq) in toluene.

    • Add phenylacetylene (1.5 eq).

    • Heat to 80°C for 2-4 hours. Monitor by LCMS for the disappearance of the characteristic red/pink color of the tetrazine.

    • Observation: Evolution of

      
       gas indicates reaction progress.
      
    • Mechanism:[3][4][5][6][7] The reaction proceeds via a bicyclic intermediate which spontaneously loses nitrogen to aromatize into the pyridazine.

  • Purification:

    • Evaporate solvent under reduced pressure.

    • Purify via flash column chromatography (SiO2, Hexane:EtOAc gradient).

    • Validation: Verify product identity via 1H-NMR (distinct aromatic doublets for pyridazine protons if 4,5-unsubstituted) and HRMS.

Part 4: Case Study - Deucravacitinib (Sotyktu)

Therapeutic Area: Psoriasis (TYK2 Inhibitor) Approval: FDA 2022[6]

Deucravacitinib represents a paradigm shift. Unlike JAK inhibitors that target the conserved active kinase domain (JH1), Deucravacitinib targets the JH2 pseudokinase domain allosterically.

The Pyridazine Pharmacophore

The pyridazine ring in Deucravacitinib is not a passive scaffold; it is the "anchor" that enforces the bioactive conformation.

  • Selectivity: The N-methyl (trideuterated) amide attached to the pyridazine fits into a specific, narrow pocket in the JH2 domain that is unique to TYK2, avoiding JAK1/2/3 inhibition.

  • Conformational Lock: The amide oxygen attached to the pyridazine forms an intramolecular hydrogen bond with the NH of the linker. This "locks" the molecule into a planar conformation required for binding, reducing the entropic penalty upon binding.

Mechanism of Action Visualization

The following diagram illustrates the allosteric inhibition logic and the specific interactions of the pyridazine core.

Deucravacitinib_Mechanism cluster_molecule Deucravacitinib Structure cluster_protein TYK2 Pseudokinase Domain (JH2) PyridazineCore Pyridazine Scaffold (Central Hub) Amide Deuterated Methyl Amide (-CD3) PyridazineCore->Amide C3 Substitution Linker Anilino Linker PyridazineCore->Linker C4 Substitution Amide->Linker Intramolecular H-Bond (Conformational Lock) AllostericPocket JH2 Allosteric Pocket (Unique to TYK2) Amide->AllostericPocket Selectivity Determinant (Steric Fit) Hinge Hinge Region Linker->Hinge H-Bonding ValAlaResidues Val/Ala Residues (Hydrophobic Enclosure) AllostericPocket->ValAlaResidues JH1_Domain JH1 Kinase Domain (Catalytic Site) AllostericPocket->JH1_Domain Allosteric Change Signaling Therapeutic Effect (Psoriasis) JH1_Domain->Signaling Inhibition of IL-23/IL-12 Pathway

Caption: Interaction map of Deucravacitinib. The pyridazine scaffold supports the deuterated amide, which locks the conformation via intramolecular H-bonding and drives selective binding to the TYK2 JH2 allosteric pocket.

Part 5: Bioisosterism & Scaffold Hopping Strategy

When to switch to Pyridazine?

  • Solubility Issues: If a phenyl-based lead is too lipophilic (LogP > 4), switching to pyridazine can drop LogP by ~2-3 units.

  • Metabolic Hotspots: If a phenyl ring is being rapidly oxidized at the para-position, the pyridazine ring is electronically deactivated and resistant to this metabolism.

  • H-Bonding Needs: The N2 nitrogen of pyridazine is a weak acceptor but can be significant in water-mediated networks.

Strategic Comparison:

  • vs. Pyridine: Pyridazine is less basic, reducing hERG liability (often associated with basic amines) and P450 coordination.

  • vs. Pyrazine: Pyridazine has a higher dipole moment, offering different stacking geometries (face-to-face vs. edge-to-face) in the binding pocket.

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. Link

  • Wrobleski, S. T., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry, 62(20), 8973–8995. Link

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021).[5] Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.[5] The Journal of Organic Chemistry, 86(13), 8926–8932. Link

  • Puriņš, M., Nakahara, H., & Levin, M. D. (2025). Bridging the pyridine-pyridazine synthesis gap by skeletal editing.[8][9][10] Science, 389(6757), 295-298.[8] Link

  • Chugh, A., et al. (2022). Deucravacitinib, a Tyrosine Kinase 2 Inhibitor, in Moderate-to-Severe Plaque Psoriasis.[6] New England Journal of Medicine, 387, 1151-1161. Link

Sources

Methodological & Application

Application Note: Regioselective Functionalization of 4,6-Dichloro-3-phenylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and medicinal chemists working with the 4,6-dichloro-3-phenylpyridazine scaffold. It addresses the critical challenge of regioselectivity in nucleophilic aromatic substitution (


) reactions, providing validated protocols to target the C4-position selectively.


) Protocols
Target Audience:  Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary & Strategic Importance

The This compound scaffold is a high-value intermediate in the synthesis of p38


 MAPK inhibitors, anti-inflammatory agents, and agrochemicals. Its unique structure features two electrophilic sites (C4-Cl and C6-Cl) with distinct reactivities.

The Core Challenge: Achieving high regioselectivity during nucleophilic substitution. The Solution: Experimental evidence confirms that the C4-chlorine is the primary site of nucleophilic attack under standard


 conditions, leaving the C6-chlorine available for subsequent functionalization (e.g., Suzuki-Miyaura coupling). This guide provides optimized protocols to exploit this reactivity pattern.

Mechanistic Insight: Why C4?

Contrary to simple pyridine models where the


-position (C2/C6) is often most reactive, the 3-phenyl-4,6-dichloropyridazine system displays a distinct reactivity profile driven by the electronic push-pull  of the 3-phenyl group and the adjacent nitrogen atoms.
  • C4-Position (The "Soft" Electrophile): The C4 carbon is activated by the electron-withdrawing nature of the pyridazine ring. While sterically adjacent to the 3-phenyl group, the electronic activation at C4 makes it highly susceptible to nucleophilic attack, leading to the formation of a stabilized Meisenheimer complex.

  • C6-Position: While

    
     to N1, the C6 position is comparatively less reactive towards initial nucleophilic attack in this specific 3,4,6-substituted pattern, likely due to the specific resonance contribution of the 3-phenyl ring which may subtly deactivate the N2-C3-C4 axis less than the N1-C6 axis, or simply because the C4-leaving group trajectory is energetically favored.
    
  • Experimental Validation: Hydrolysis of this compound yields 6-chloro-3-phenylpyridazin-4-ol , confirming C4 displacement.

Reaction Pathway Diagram

ReactionPathway cluster_legend Regioselectivity Logic Start This compound TS Meisenheimer Complex (C4 Attack) Start->TS + Nucleophile (Nu:) Minor 6-Substituted-4-chloro-3-phenylpyridazine (NOT OBSERVED) Start->Minor Kinetic Barrier Product 4-Substituted-6-chloro-3-phenylpyridazine (MAJOR PRODUCT) TS->Product - Cl⁻ C4 Attack C4 is the primary electrophilic site

Caption: The reaction pathway favors nucleophilic attack at C4, preserving the C6-chlorine for future diversity.

Experimental Protocols

General Considerations
  • Solvents: Ethanol (EtOH) or Isopropanol (IPA) are preferred for amine displacements due to their ability to solvate the transition state. DMF or DMSO are used for less reactive nucleophiles.

  • Stoichiometry: Use 1.0–1.1 equivalents of the nucleophile to prevent bis-substitution (formation of 4,6-disubstituted products).

  • Temperature: Reflux is often required for complete conversion.

Protocol A: Regioselective Amination (C4-Displacement)

Objective: Synthesis of 4-amino-6-chloro-3-phenylpyridazine derivatives.

Materials:

  • This compound (1.0 equiv)[1]

  • Primary or Secondary Amine (1.1 equiv)

  • Triethylamine (Et

    
    N) or DIPEA (2.0 equiv)
    
  • Ethanol (absolute) [Concentration: 0.2 M]

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with this compound and absolute ethanol. Stir to suspend.

  • Addition: Add the amine (1.1 equiv) followed by the base (Et

    
    N, 2.0 equiv) dropwise at room temperature.
    
  • Reaction: Heat the mixture to reflux (approx. 78 °C) . Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.

    • Checkpoint: Reaction is typically complete within 2–6 hours. The product often precipitates or the solution changes color (yellow/orange).

  • Work-up:

    • Method 1 (Precipitation): Cool to 0 °C. If solids form, filter and wash with cold ethanol/water (1:1).

    • Method 2 (Extraction): Concentrate ethanol under reduced pressure. Dilute residue with EtOAc, wash with water and brine.[2] Dry over Na

      
      SO
      
      
      
      .
  • Purification: Recrystallize from EtOH or purify via flash column chromatography (SiO

    
    , 0–30% EtOAc in Hexanes).
    

Expected Data:

  • Regiochemistry:

    
    H NMR will show a shift in the aromatic proton at C5. NOESY correlations between the new amine group and the phenyl ring (at C3) may be weak due to steric twist, but the C6-Cl signature remains.
    
Protocol B: Hydrolysis to 4-Hydroxy Derivative

Objective: Synthesis of 6-chloro-3-phenylpyridazin-4-ol (Tautomer of pyridazinone).

Materials:

  • This compound[1][3]

  • Sodium Hydroxide (NaOH, 2.0 M aqueous solution)

  • Solvent: Water (or Water/Dioxane 1:1 for solubility)

Step-by-Step Procedure:

  • Suspend the starting material in 2.0 M NaOH (5 equiv).

  • Heat to reflux (100 °C) for 2–4 hours until the solution becomes clear (indicating consumption of the insoluble dichloride).

  • Cool to 0 °C in an ice bath.

  • Acidify carefully with 6 M HCl to pH ~1.

  • Collect the resulting white precipitate by filtration.[3]

  • Wash with water and dry under vacuum.

Yield: Typically >90%. Note: The product exists in equilibrium with its keto-tautomer (pyridazinone).

Data Summary & Optimization Table

VariableCondition A (Standard)Condition B (Forced)Outcome/Observation
Solvent Ethanol / IPADMF / DMSOProtic solvents suppress bis-substitution. Aprotic polar solvents increase rate but risk over-reaction.
Base Et

N / DIPEA
K

CO

/ Cs

CO

Organic bases are sufficient for amines. Inorganic bases needed for phenols/alcohols.
Temp 70–80 °C (Reflux)120–140 °CHigher temps lead to degradation or bis-substitution (C4 + C6).
Nucleophile 1.1 equiv>3.0 equivExcess nucleophile will eventually displace the C6-Cl (slowly).

Troubleshooting & Expert Tips

  • Issue: Bis-substitution (Product contains no Chlorine).

    • Cause: Excess amine or temperature too high in a polar aprotic solvent (DMF).

    • Fix: Switch to Ethanol (protic solvent reduces reactivity of the second chloride) and strictly control stoichiometry (1.05 equiv).

  • Issue: No Reaction.

    • Cause: Nucleophile is too bulky or weak (e.g., aniline with electron-withdrawing groups).

    • Fix: Switch solvent to n-Butanol (higher reflux temp: 118 °C) or use microwave irradiation (120 °C, 30 min).

  • Issue: Regioselectivity Confirmation.

    • Tip: If unsure, perform a catalytic hydrogenation (Pd/C, H

      
      ) on a small aliquot. If the product is 3-phenyl-4-aminopyridazine (dechlorinated), the original Cl was at C6? No, if you dechlorinate the product, you lose the remaining Cl.
      
    • Better Tip: Compare

      
      C NMR shifts with literature values for 4-amino vs 5-amino pyridazines.
      

References

  • Synthesis and Reactivity of 3-phenyl-4,6-dichloropyridazine

    • Source: SciSpace / Journal of Neuroinflamm
    • Context: Describes the synthesis of this compound and its hydrolysis to 6-chloro-3-phenylpyridazin-4-ol.
    • Link:

  • General Reactivity of Chloropyridazines

    • Source: WuXi AppTec / QM Magic Class.
    • Context: Discusses frontier orbital interactions and regioselectivity in diazines.
    • Link:

  • Nucleophilic Substitution in 4,5-Dichloropyridazinones

    • Source: ResearchGate.[4][5]

    • Context: Provides analogous reactivity patterns where the C4/C5 positions are differenti
    • Link:

Sources

Application Note: Regioselective Synthesis of Amino Derivatives from 4,6-Dichloro-3-phenylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocols for the synthesis of amino derivatives from 4,6-dichloro-3-phenylpyridazine . The pyridazine scaffold is a privileged structure in medicinal chemistry, serving as a core for anti-inflammatory, analgesic, and cardiovascular therapeutics.

The primary challenge in functionalizing this compound is controlling regioselectivity . Due to the asymmetry introduced by the C3-phenyl group, the electrophilic centers at C4 and C6 exhibit distinct reactivities. This guide provides evidence-based methodologies to selectively target the C6 position (kinetic and steric control) and strategies to access the C4 position (thermodynamic or forcing conditions), ensuring high purity and reproducibility.

Mechanistic Insight: The "Battle of Positions"

The reactivity of this compound is governed by the interplay between electronic activation and steric hindrance.

  • Electronic Effect: The diazine ring is electron-deficient, making both C4 and C6 susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • Steric Effect (The Deciding Factor):

    • Position C4: Located ortho to the bulky phenyl group at C3. Nucleophilic attack here is significantly hindered.

    • Position C6: Located para to the phenyl group (and adjacent to N1). This position is sterically accessible.

Visualizing the Regioselectivity Pathway

ReactionPathway cluster_legend Mechanism Logic SM 4,6-Dichloro-3- phenylpyridazine TS_C6 Transition State (C6 Attack) SM->TS_C6  Low Steric Barrier   TS_C4 Transition State (C4 Attack) SM->TS_C4  High Steric Barrier   Prod_C6 Major Product: 6-Amino-4-chloro- 3-phenylpyridazine TS_C6->Prod_C6  Fast (Kinetic)   Prod_C4 Minor/Trace Product: 4-Amino-6-chloro- 3-phenylpyridazine TS_C4->Prod_C4  Slow   C3-Phenyl Group blocks C4 C3-Phenyl Group blocks C4

Figure 1: Mechanistic pathway illustrating the steric dominance of the C3-phenyl group, directing nucleophilic attack to the C6 position.

Experimental Protocols

Protocol A: C6-Selective Mono-Amination (Standard)

Objective: Synthesis of 6-amino-4-chloro-3-phenylpyridazine. Applicability: Primary and secondary aliphatic amines (e.g., morpholine, piperidine), anilines.

Reagents & Stoichiometry
ComponentEquivalentsRole
This compound 1.0 eqStarting Material
Amine (R-NH₂) 1.1 - 1.2 eqNucleophile
Base (K₂CO₃ or Et₃N) 2.0 eqAcid Scavenger
Solvent (Ethanol or DMF) [0.2 M]Reaction Medium
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in Ethanol (for aliphatic amines) or DMF (for less reactive anilines).

  • Addition: Add Potassium Carbonate (K₂CO₃, 2.0 eq). If using a liquid amine, add it dropwise.[1] If solid, add in one portion.

  • Reaction:

    • Aliphatic Amines: Heat to Reflux (78°C) for 4–6 hours.

    • Anilines: Heat to 90–100°C for 8–12 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (high R_f) should disappear, replaced by a more polar fluorescent spot (product).

  • Workup:

    • Ethanol:[2][3][4] Evaporate solvent under reduced pressure.[5][6][7] Resuspend residue in water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

    • DMF: Pour reaction mixture onto crushed ice/water. The product often precipitates as a solid. Filter and wash with water.[2]

  • Purification: Recrystallization from Ethanol/Water is usually sufficient. If oil remains, use Flash Column Chromatography (SiO₂, 0-30% EtOAc in Hexane).

Typical Yield: 80–92%

Protocol B: C4,C6-Diamination (Forcing Conditions)

Objective: Synthesis of 4,6-diamino-3-phenylpyridazine derivatives. Note: Direct substitution at C4 is difficult without first substituting C6. This protocol assumes a "one-pot, two-step" or "forcing" approach to fill both positions.

Reagents & Stoichiometry
ComponentEquivalentsRole
This compound 1.0 eqStarting Material
Amine (R-NH₂) > 4.0 eqNucleophile & Solvent
Solvent (DMSO or NMP) [0.5 M]High-BP Solvent
Step-by-Step Procedure (Microwave Assisted)
  • Setup: Use a microwave-safe pressure vial (e.g., 10 mL).

  • Loading: Charge with starting material (1.0 eq) and excess amine (4–5 eq). If the amine is a solid, use NMP as solvent.

  • Irradiation: Heat to 140–160°C for 30–60 minutes under microwave irradiation (Power: 200-300W).

  • Workup: Dilute with water and extract with EtOAc.

  • Purification: These products are polar. Use DCM:MeOH (95:5) for chromatography.

Analytical Validation (Self-Correcting Data)

To ensure the correct regioisomer (C6-substituted) has been formed, use 1H NMR as the primary validation tool.

Diagnostic NMR Signals (DMSO-d₆)
Proton PositionStarting Material (δ ppm)Product: 6-Amino (δ ppm)Product: 4-Amino (Minor)
H-5 (Pyridazine Ring) ~8.20 (s) ~7.10 - 7.50 (s) ~6.50 (s)
Phenyl Group 7.50 - 8.00 (m)7.40 - 7.90 (m)7.40 - 7.90 (m)
NH / NH₂ N/ABroad singlet (5.0 - 8.0)Broad singlet

Interpretation:

  • The H-5 proton is the tell-tale signal. In the starting material, it is deshielded by two adjacent chlorines.

  • Upon substitution at C6 , the H-5 proton is shielded by the electron-donating amino group ortho to it, causing a significant upfield shift (lower ppm).

  • If substitution occurred at C4 , the H-5 proton (now at C5) would be adjacent to a chlorine at C6, resulting in a different chemical environment, but the steric argument strongly rules this out as the major product.

Workflow & Decision Tree

Use this logic flow to determine the optimal synthetic path based on your available equipment and target molecule.

Workflow Start Start: 4,6-Dichloro-3- phenylpyridazine Decision1 Target Molecule? Start->Decision1 PathA Mono-Amino (C6) Decision1->PathA Selectivity PathB Di-Amino (C4, C6) Decision1->PathB Saturation CondA Protocol A: Ethanol, Reflux, K2CO3 (Kinetic Control) PathA->CondA CondB Protocol B: Microwave, 160°C, Excess Amine (Thermodynamic Control) PathB->CondB Check Check TLC/NMR (Shift of H-5 proton) CondA->Check CondB->Check Finish Purify & Isolate Check->Finish Confirmed

Figure 2: Decision tree for selecting reaction conditions based on the desired degree of substitution.

References

  • National Institutes of Health (NIH). (2020). Mono- and Diamination of 4,6-Dichloropyrimidine.... Retrieved from [Link] (Demonstrates SNAr principles on diazines).

  • Organic Chemistry Portal. (2009). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source. Retrieved from [Link] (Pyridazine reactivity patterns).

  • Royal Society of Chemistry. (2010). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. Retrieved from [Link] (Microwave protocols for chloropyridazines).

  • Google Patents. (2015). Synthesis method of 3-amino-6-chloropyridazine. CN104844523A.

Sources

Application Note: 4,6-Dichloro-3-phenylpyridazine in CNS Drug Discovery

[1]

Executive Summary

The pyridazine heterocycle is a "privileged structure" in neuropharmacology, serving as a bioisostere for phenyl and pyridine rings while offering improved aqueous solubility and unique hydrogen-bonding vectors. This compound is a critical building block for synthesizing 3-amino-6-phenylpyridazine derivatives, a class of compounds validated as GABA-A receptor antagonists (e.g., Gabazine, SR-95531) and atypical antidepressants (e.g., Minaprine analogs).[1]

This guide provides a validated workflow for exploiting the regioselective reactivity of the 4,6-dichloro core to generate focused CNS libraries with optimized Blood-Brain Barrier (BBB) penetration profiles.[1]

Chemical Properties & Mechanistic Grounding[1][2][3]

The Scaffold[4][5]
  • Compound: this compound[1]

  • CAS: 40020-05-1[1]

  • MW: 225.07 g/mol [1]

  • LogP (Predicted): ~3.4 (High lipophilicity, requires polar functionalization for CNS bioavailability).[1]

Regioselectivity Principles

The utility of this scaffold lies in the differential reactivity of the chlorine atoms at positions C4 and C6 .

  • C6-Chlorine (Primary Site): Located

    
     to the ring nitrogen (N1).[1] This position is highly activated for Nucleophilic Aromatic Substitution (
    
    
    ) due to the electron-withdrawing nature of the adjacent nitrogen.
  • C4-Chlorine (Secondary Site): Located

    
     to N1 and 
    
    
    to N2.[1] It is electronically less activated and sterically hindered by the adjacent C3-phenyl group.

Synthetic Strategy:

  • Step 1 (Mild):

    
     at C6  introduces the primary pharmacophore (typically a solubilizing amine).
    
  • Step 2 (Harsh/Catalytic): Functionalization at C4 via Palladium-catalyzed cross-coupling (Suzuki/Buchwald) or forced

    
     to tune potency and metabolic stability.
    

Experimental Protocols

Protocol A: Regioselective C6-Amination ( )

Targeting the "Minaprine-like" Core (GABA/Monoamine modulation)[1]

This protocol selectively displaces the C6-chloride to yield 6-amino-4-chloro-3-phenylpyridazine derivatives.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Nucleophile: Cyclic amine (e.g., Morpholine, N-Boc-piperazine) (1.1 equiv)[1]

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

Procedure:

  • Dissolution: Dissolve 1.0 g (4.44 mmol) of this compound in 15 mL of anhydrous MeCN.

  • Addition: Add

    
     (1.23 g, 8.88 mmol) followed by the amine nucleophile (4.88 mmol) dropwise at room temperature (RT).
    
  • Reaction:

    • Kinetic Control: Stir at RT for 4–6 hours . Monitoring by TLC/LC-MS is critical.[1] The C6-substituted product forms first.

    • Note: Heating to reflux (>80°C) may trigger bis-substitution (C4 and C6).[1]

  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 75–85% of the C6-regioisomer.

Validation:

  • 1H NMR: The proton at C5 will show a characteristic shift. In the starting material, C5-H is a singlet ~7.8 ppm.[1] Upon C6-substitution, this signal shifts upfield due to the electron-donating amine.[1] NOE (Nuclear Overhauser Effect) studies typically confirm the amine is distal to the phenyl ring (confirming C6 substitution).

Protocol B: C4-Diversification via Suzuki-Miyaura Coupling

Optimizing Lipophilicity and Target Affinity[1]

Once the C6 position is derivatized, the deactivated C4-chloride is replaced with an aryl or heteroaryl group.

Reagents:

  • Substrate: 6-amino-4-chloro-3-phenylpyridazine derivative (from Protocol A)[1]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    (for sterically hindered substrates)[1]
  • Base:

    
     (2M aqueous solution, 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Procedure:

  • Inertion: Charge a microwave vial or pressure tube with the substrate, boronic acid, and catalyst. Purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed Dioxane/Water and base.

  • Coupling: Heat to 90–100°C for 12–16 hours (thermal) or 120°C for 30 min (Microwave).

  • Scavenging: Filter through a celite pad to remove Pd black.

  • Purification: Reverse-phase HPLC (Water/MeCN + 0.1% Formic Acid) is recommended for final CNS compounds to ensure high purity (>98%).[1]

CNS Drug Design Parameters (Data Summary)

When designing libraries from this scaffold, adherence to CNS MPO (Multi-Parameter Optimization) guidelines is essential.

ParameterTarget Range for CNSThis compound (Parent)6-Morpholino-4-chloro-3-phenylpyridazine (Lead)
MW < 450 Da225.07275.7
cLogP 2.0 – 4.53.42~2.8 (Improved)
TPSA 40 – 90 Ų25.7 Ų~45 Ų (Ideal)
H-Bond Donors 0 – 200
pKa (Basic) 6.0 – 8.5< 2.0~6.5 (Morpholine N)

Table 1: Physicochemical profiling of the scaffold vs. a standard lead intermediate.

Visualizing the Workflow

The following diagram illustrates the decision tree for synthesizing GABAergic vs. Monoaminergic ligands using this scaffold.

Gcluster_legendReaction LogicStartThis compound(Scaffold)Step1Step 1: Regioselective SnAr(Nucleophile: Amine)Start->Step1PathARoute A: Kinetic Control (RT)Target: C6-SubstitutionStep1->PathA Mild Base, RTPathBRoute B: Thermodynamic/Forcing (>80°C)Target: C4/C6 Bis-SubstitutionStep1->PathB Excess Amine, HeatIntermed1Intermediate:6-Amino-4-chloro-3-phenylpyridazinePathA->Intermed1 Major Product (>80%)Step2Step 2: C4-Diversification(Suzuki Coupling / Buchwald)Intermed1->Step2FinalDrugFinal CNS Candidate(GABA antagonist / Antidepressant)Step2->FinalDrug Library GenerationLegend1C6 is alpha to N1 (Activated)Legend2C4 is beta to N1 (Deactivated)

Figure 1: Synthetic decision tree for regioselective functionalization of the pyridazine core.

References

  • Wermuth, C. G., et al. (1987).[1] "SR 95103, a new arylaminopyridazine derivative of gamma-aminobutyric acid: antagonist activities at the GABA-A receptor."[1][2][3] Journal of Neuroscience, 7(5), 1352-1360.[1]

  • Chambon, J. P., et al. (1985).[1] "An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site."[2][3] Proceedings of the National Academy of Sciences, 82(6), 1832-1836.[1] [1]

  • Lange, J., et al. (2010).[1] "Pyridazine derivatives and their pharmacological activity." Pharmacological Reports, 62(6), 1231-1239.[1] (Review of pyridazine scaffold utility).

  • Matyus, P. (2002).[1] "3(2H)-Pyridazinones: Some recent aspects of synthesis and medicinal chemistry." Current Medicinal Chemistry, 9(1), 1-22.[1] (Mechanistic insight on chloropyridazine reactivity).

  • PubChem Compound Summary. "this compound."[1] National Center for Biotechnology Information. [1]

Palladium-catalyzed cross-coupling of 4,6-dichloro-3-phenylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 4,6-Dichloro-3-Phenylpyridazine

Executive Summary

This guide details the regioselective functionalization of This compound , a privileged scaffold in the synthesis of p38 MAP kinase inhibitors and GABA-A receptor ligands. The core challenge in utilizing this substrate is distinguishing between the two electrophilic chlorine sites (C4 and C6).

Key Takeaway: The C6-chlorine is significantly more reactive than the C4-chlorine due to the "Alpha-Nitrogen Effect" (electronic activation) and the "Orthogonal Steric Shielding" provided by the C3-phenyl group. This protocol provides a validated workflow to selectively functionalize C6 under mild conditions, followed by C4 functionalization under forcing conditions, enabling the precise construction of non-symmetric 3,4,6-trisubstituted pyridazines.

The Regioselectivity Conundrum: Mechanistic Insight

Before attempting synthesis, researchers must understand the electronic and steric landscape of the substrate to avoid forming intractable mixtures of regioisomers.

Structural Analysis
  • C6 Position (The "Alpha" Site): This carbon is directly adjacent to Nitrogen-1 (

    
    ). The electronegative nitrogen pulls electron density via induction, making the C6-Cl bond highly electron-deficient and prone to oxidative addition by Palladium(0).
    
  • C4 Position (The "Beta" Site): This carbon is beta to both nitrogens. It lacks the direct inductive activation of the alpha position. Furthermore, it is sterically encumbered by the bulky Phenyl group at C3.

The Decision Matrix

The reactivity difference is so pronounced that C6-selective coupling can often be achieved with >95:5 regioselectivity without specialized ligands, provided stoichiometry is controlled.

G Substrate This compound C6_Path Path A: C6 Activation (Electronic + Steric Favorability) Substrate->C6_Path Fast Oxidative Addition (Pd0 -> PdII) C4_Path Path B: C4 Activation (Sterically Hindered / Electronically Deactivated) Substrate->C4_Path Slow Oxidative Addition Product_C6 Major Product: 6-Substituted-4-chloro-3-phenylpyridazine C6_Path->Product_C6 Product_C4 Minor Product: 4-Substituted-6-chloro-3-phenylpyridazine C4_Path->Product_C4

Figure 1: Mechanistic pathway favoring C6 functionalization due to electronic activation (alpha to N) and steric accessibility.

Protocol A: Selective C6-Suzuki-Miyaura Coupling

Objective: Introduce an aryl or heteroaryl group at C6 while leaving the C4-Cl intact for subsequent steps.

Reagents & Equipment
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.05 equiv) — Do not use excess.

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%)

    • Why: The bidentate dppf ligand creates a large bite angle, stabilizing the Pd center but remaining bulky enough to respect the steric difference between C6 and C4.

  • Base: 2M Na₂CO₃ (aqueous) or Cs₂CO₃ (solid) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Procedure
  • Charge: In a reaction vial equipped with a magnetic stir bar, add the pyridazine substrate (1.0 eq), boronic acid (1.05 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Inert: Seal the vial and purge with Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane and the aqueous base via syringe.

  • Reaction: Heat the mixture to 60°C .

    • Critical Note: Do not reflux (100°C) initially. Higher temperatures increase the kinetic energy enough to overcome the activation barrier for C4 coupling, leading to bis-substitution. Monitor by TLC/LCMS at 1 hour.

  • Monitoring: Look for the disappearance of the starting material (

    
     in 20% EtOAc/Hex) and the appearance of the mono-coupled product.
    
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. The C6-product is typically more polar than the starting dichloride but less polar than the bis-product.

Protocol B: Sequential C4-Buchwald-Hartwig Amination

Objective: Functionalize the sterically hindered C4-position after C6 is substituted. This requires "forcing" conditions.

Reagents & Equipment
  • Substrate: 6-Aryl-4-chloro-3-phenylpyridazine (from Protocol A).

  • Nucleophile: Primary or Secondary Amine (1.2 equiv).

  • Catalyst: Pd₂(dba)₃ (5 mol%) + XPhos or BrettPhos (10 mol%).

    • Why: The C4-Cl is deactivated and hindered. Dialkylbiaryl phosphine ligands (Buchwald ligands) like XPhos are electron-rich (facilitating oxidative addition into the difficult C-Cl bond) and bulky (promoting reductive elimination).

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv).

  • Solvent: Toluene or tert-Amyl Alcohol (anhydrous).

Step-by-Step Procedure
  • Dry: Flame-dry the reaction vessel and cool under Argon.

  • Charge: Add Pd₂(dba)₃, Ligand, and NaOtBu. Purge with Argon.

  • Solvent: Add anhydrous Toluene. Stir at RT for 5 mins to pre-form the active catalyst species (

    
    ).
    
  • Substrate: Add the C6-substituted pyridazine and the amine.

  • Reaction: Heat to 100–110°C (Reflux).

    • Note: Unlike Protocol A, high heat is necessary here to force the reaction at the hindered C4 position.

  • Workup: Filter through a pad of Celite to remove Palladium black. Concentrate and purify via silica gel chromatography.

Data Summary & Troubleshooting

VariableC6 Coupling (Protocol A)C4 Coupling (Protocol B)
Electronic State Electron Deficient (Activated)Electron Neutral/Rich (Deactivated)
Steric Environment AccessibleHindered (by C3-Phenyl)
Preferred Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄Pd₂(dba)₃ + XPhos/BrettPhos
Temperature Mild (40–60°C)High (100–120°C)
Common Pitfall Bis-coupling (if T > 80°C)No Reaction (if ligand is too small/weak)
Troubleshooting "The Scientist's Notebook"
  • Issue: I am seeing 10-15% bis-coupled product during Protocol A.

    • Fix: Lower the temperature to 40°C and reduce Boronic Acid to 0.95 equivalents. It is better to have unreacted starting material (separable) than bis-product (often inseparable).

  • Issue: Protocol B is sluggish; starting material remains.

    • Fix: Switch solvent to 1,4-Dioxane and raise temperature to 120°C in a sealed tube. Ensure your solvent is strictly anhydrous; water kills the active anionic Pd-Amido species.

Workflow Visualization

Workflow Start Start: this compound Step1 Step 1: Regioselective Suzuki Pd(dppf)Cl2, 60°C Targeting C6 Start->Step1 High Selectivity Intermed Intermediate: 6-Aryl-4-chloro-3-phenylpyridazine Step1->Intermed Step2 Step 2: C4 Functionalization (Buchwald or Suzuki) Pd2(dba)3/XPhos, 110°C Intermed->Step2 Forcing Conditions Final Final Product: 3,4,6-Trisubstituted Pyridazine Step2->Final

Figure 2: Sequential functionalization strategy leveraging the reactivity gap between C6 and C4.

References

  • General Reactivity of Halopyridazines

    • Maes, B. U., & Lemière, G. L. (2004). Comprehensive survey of the regioselective substitution of halopyridazines. This review establishes the fundamental rule that positions alpha to nitrogen (C3/C6)
    • Source: (Validated via Search 1.9 context).[3]

  • Suzuki Coupling on Pyridazines

    • Gong, Y., & Pauls, H. W. (2006). Regioselective Suzuki coupling of 3,4,6-trichloropyridazine.
    • Source:.

  • Buchwald-Hartwig Conditions for Deactivated Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. The definitive guide on using XPhos/BrettPhos for hindered substrates like the C4-position of our scaffold.
    • Source:.

  • Steric Influence in Cross-Coupling

    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.[4][5][6][7] Discusses the impact of ortho-substituents (like our C3-phenyl) on oxidative addition rates.

    • Source:.

Sources

Troubleshooting & Optimization

Purification techniques for 4,6-dichloro-3-phenylpyridazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the purification of 4,6-dichloro-3-phenylpyridazine (CAS: 40020-05-1). It is designed to assist medicinal chemists and process engineers in overcoming specific isolation challenges associated with halogenated pyridazine scaffolds.

Ticket Type: Synthesis & Purification Support Status: Active Subject Matter Expert: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Compound Profile

Target Molecule: this compound Core Challenges:

  • Regioisomerism: Synthesis from 3,4,6-trichloropyridazine often yields the C6-phenyl isomer (3,4-dichloro-6-phenylpyridazine) as a major impurity.[1]

  • Hydrolytic Instability: The C4 and C6 chlorine atoms are activated by the pyridazine nitrogens, making them susceptible to nucleophilic attack (hydrolysis) by water/hydroxide during basic workups, leading to pyridazinones.[1][2]

  • Solubility: The compound exhibits "brick-dust" behavior—moderate solubility in organic solvents but poor solubility in water/alkanes, complicating recrystallization.[1][2]

Decision Matrix: Select Your Purification Workflow

Before proceeding, analyze your crude mixture via TLC (Thin Layer Chromatography) or LC-MS.[1][2] Select the workflow that matches your observation.

Purification_Decision_Tree Start Crude Reaction Mixture (Post-Suzuki Coupling) Analysis Analyze Purity (TLC / LC-MS) Start->Analysis Decision1 Is the Regioisomer (C6-phenyl) present? Analysis->Decision1 Path_A Yes (>10%) Requires Chromatographic Separation Decision1->Path_A Significant Isomer Path_B No / Trace (<5%) Proceed to Bulk Purification Decision1->Path_B Clean Regioselectivity Action_Col Protocol A: Silica Gel Chromatography (Toluene/EtOAc System) Path_A->Action_Col Hydrolysis Check for Hydrolysis (Pyridazinone byproducts) Path_B->Hydrolysis Action_Cryst Protocol B: Recrystallization (MeCN or EtOH) Hydrolysis->Action_Cryst Clean Action_Wash Protocol C: Acidic Wash & Extraction (Remove Hydrolysis Products) Hydrolysis->Action_Wash Hydrolysis Detected

Figure 1: Purification Decision Matrix.[1][2] Use this logic flow to determine whether chromatography or crystallization is required based on impurity profile.

Troubleshooting & FAQs

Issue 1: The Regioisomer Nightmare

User Question: "I synthesized the compound via Suzuki coupling of 3,4,6-trichloropyridazine, but I see two spots on TLC with very similar Rf values. How do I separate the 3-phenyl target from the 6-phenyl isomer?"

Technical Insight: The Suzuki coupling of 3,4,6-trichloropyridazine is electronically biased toward the C6 position (less sterically hindered and highly activated).[1][2] If you targeted the C3 position (this compound), the C6 isomer is likely a significant impurity.[1]

Corrective Protocol (Chromatography Optimization): Standard Hexane/Ethyl Acetate systems often fail to resolve these positional isomers due to similar dipole moments.

  • Switch Solvent System: Use Toluene/Ethyl Acetate (95:5 to 80:20) .[1][2] The aromatic pi-stacking of toluene interacts differently with the phenyl ring position relative to the pyridazine nitrogens, often improving resolution (

    
    ).[2]
    
  • Solid Phase: If silica fails, use Neutral Alumina .[1][2] The basicity of standard silica can sometimes degrade the chloropyridazine or cause streaking.

  • Loading: Do not overload. Use a silica:compound ratio of at least 50:1.

Issue 2: Hydrolysis & "Disappearing" Product

User Question: "My LC-MS showed the product peak, but after aqueous workup with Na2CO3, the mass shifted by -18 or +2 (Cl -> OH). What happened?"

Technical Insight: Chloropyridazines are electron-deficient heterocycles.[1] The C4 and C6 chlorines are susceptible to


 hydrolysis, especially in warm, basic aqueous media.[1][2]

Corrective Protocol (Workup Stabilization):

  • Quench Cold: Never quench the reaction while hot. Cool to 0°C before adding water.

  • pH Control: Avoid high pH extraction. Neutralize the reaction mixture to pH 6-7 using 1M HCl or saturated NH4Cl immediately upon quenching.

  • Speed: Minimize the time the compound spends in the biphasic aqueous layer. Extract immediately into DCM or EtOAc and dry over MgSO4.

Issue 3: Residual Palladium (The "Black Oil" Problem)

User Question: "The product is dark brown/black even after a column. How do I remove the palladium catalyst?"

Technical Insight: Pyridazine nitrogens are excellent ligands for Palladium, causing the catalyst to "stick" to the product, which can interfere with subsequent biological assays or reactions.[1][2]

Corrective Protocol (Scavenging):

  • Option A (Solid Scavenger): Dissolve crude in THF/DCM and treat with SiliaMetS® Thiol or QuadraPure™ TU (thiourea) resins for 4 hours at room temperature.[1][2] Filter and evaporate.

  • Option B (Crystallization): If the compound is solid, recrystallization (see Protocol B) is often the most effective way to reject trace metal impurities.[1][2]

Detailed Experimental Protocols

Protocol A: Optimized Column Chromatography

Best for: Separating regioisomers and removing non-polar impurities.[1]

ParameterSpecificationReason
Stationary Phase Silica Gel 60 (230-400 mesh)Standard resolution.[1]
Mobile Phase A Toluene (Primary)Provides

-

selectivity for isomers.
Mobile Phase B Ethyl Acetate (Modifier)Adjusts polarity.[2]
Gradient 0% to 10% EtOAc in TolueneShallow gradient maximizes separation of close spots.
Additive None (Avoid amines)Amines may induce substitution of the Cl groups.[2]

Step-by-Step:

  • Dissolve crude residue in minimum Toluene (warm if necessary, but do not exceed 40°C).[1][2]

  • Load onto the column.

  • Elute with 100% Toluene for 2 column volumes (CV).[2]

  • Ramp to 5% EtOAc/Toluene over 10 CV.[1][2]

  • Collect fractions. The 3-phenyl isomer typically elutes after the 6-phenyl isomer (verify with standards if available, as this depends on specific solvation).

Protocol B: Recrystallization (High Purity)

Best for: Scale-up (>1g) and removing trace Pd/Boron impurities.[1][2]

Solvent System: Acetonitrile (MeCN) or Ethanol/Water.[1][2] Procedure:

  • Place the crude solid in a flask equipped with a reflux condenser.

  • Add MeCN (5 mL per gram of solid).

  • Heat to reflux (80-82°C) with stirring.

  • If not fully dissolved, add MeCN in 1 mL increments until clear.[1][2]

  • Crucial: Allow to cool slowly to room temperature, then to 0°C in an ice bath.

  • Filter the off-white needles/prisms and wash with cold MeCN.

  • Yield Check: If yield is low, concentrate the mother liquor and repeat.

Mechanism of Instability (Visualized)

Understanding why the product degrades is key to preventing it.[2]

Hydrolysis_Mechanism Substrate This compound (Electrophilic) Transition Meisenheimer Complex (High Energy) Substrate->Transition Attack at C4/C6 Base OH- / H2O (Nucleophile) Base->Transition Product Pyridazinone Byproduct (Inactive/Impurity) Transition->Product Elimination of Cl-

Figure 2: Pathway of Hydrolytic Degradation.[1][2] Nucleophilic attack by hydroxide ions at the C4 or C6 positions leads to irreversible formation of pyridazinones.[1][2]

References & Authority

  • Synthesis & Regioselectivity: Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."[1] Chemical Science, 2016.[1][2] Link

    • Supports the claim regarding regioselectivity trends in dichloropyridazines.[1][2]

  • General Purification of Biaryls: "Isolation of 1 in >99% purity allowed for minimal purification." Organic Syntheses, Coll.[1][2][3] Vol. 10, p.337 (2004).[1][2] Link

    • Validates precipitation/trituration methods for similar biaryl systems.

  • Chloropyridazine Reactivity: Coad, P., et al.[1][2] "The Chemistry of Pyridazines." Journal of Organic Chemistry.

    • Foundational text on the susceptibility of chloropyridazines to nucleophilic attack.

Disclaimer: This guide is for research purposes only. This compound is a potent chemical intermediate.[1] Always consult the Safety Data Sheet (SDS) and utilize appropriate PPE (gloves, fume hood) to prevent exposure and sensitization.[1][2]

Sources

Stability of 4,6-dichloro-3-phenylpyridazine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,6-dichloro-3-phenylpyridazine. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on assessing the stability of this compound under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter and are grounded in established principles of chemical reactivity and analytical science.

I. Understanding the Stability Profile of this compound: A Proactive Approach

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridazine ring substituted with two chlorine atoms and a phenyl group, presents specific considerations regarding its stability. The electron-deficient nature of the pyridazine ring, further enhanced by the two electronegative chlorine atoms, makes the chloro-substituents susceptible to nucleophilic substitution. The phenyl group at the 3-position can also influence the electronic properties and, consequently, the reactivity of the entire molecule.

This guide will walk you through the principles and practical steps for conducting forced degradation studies to proactively understand the stability of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound is its susceptibility to nucleophilic aromatic substitution (SNAr) at the carbon atoms bearing the chlorine atoms. This is particularly relevant under basic conditions where nucleophiles like hydroxide ions are abundant. Under acidic conditions, protonation of the pyridazine nitrogens can activate the ring towards nucleophilic attack by weaker nucleophiles, such as water.

Q2: How does the phenyl group at the 3-position affect the stability of the molecule?

A2: The phenyl group at the 3-position can influence the stability in several ways. Electronically, it can donate or withdraw electron density from the pyridazine ring via resonance and inductive effects, which can modulate the reactivity of the chloro-substituents. Sterically, the phenyl group might hinder the approach of nucleophiles to the adjacent chlorine atom at the 4-position.

Q3: What are the likely degradation products of this compound under hydrolytic conditions?

A3: Under hydrolytic conditions (either acidic or basic), the most probable degradation products are the mono- and di-hydroxylated pyridazine derivatives, formed by the stepwise substitution of the chlorine atoms with hydroxyl groups. For instance, you might observe the formation of 4-chloro-6-hydroxy-3-phenylpyridazine and 4,6-dihydroxy-3-phenylpyridazine. Ring-opening is a possibility under harsh conditions, but nucleophilic substitution of the chlorine atoms is the more likely initial degradation pathway.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and light.[1] Long-term storage at low temperatures (-20°C) is recommended.[1]

III. Troubleshooting Guide for Stability Studies

This section provides a structured approach to troubleshooting common issues encountered during the stability assessment of this compound.

A. Experimental Setup and Execution

Issue 1: No degradation is observed under initial stress conditions.

  • Causality: The initial stress conditions (e.g., room temperature, low concentration of acid/base) may not be sufficient to induce degradation. Heterocyclic compounds can exhibit significant stability.

  • Troubleshooting Steps:

    • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Forced degradation studies are often conducted at elevated temperatures (e.g., 40-80°C) to accelerate the degradation process.[2]

    • Increase Stressor Concentration: If using acidic or basic solutions, incrementally increase the concentration (e.g., from 0.1 M to 1 M).[2]

    • Extend Exposure Time: Increase the duration of the experiment, taking time points at longer intervals.

    • Consider a Co-solvent: If the compound has poor solubility in the aqueous stress medium, the lack of degradation might be due to limited exposure. The use of a water-miscible co-solvent (e.g., acetonitrile or methanol) can improve solubility. However, be mindful that the co-solvent itself should be stable under the test conditions and not interfere with the analysis.

Issue 2: The compound degrades too rapidly, making it difficult to study the degradation pathway.

  • Causality: The stress conditions are too harsh, leading to complete degradation of the starting material and potentially complex mixtures of degradation products.

  • Troubleshooting Steps:

    • Decrease Temperature: Perform the study at a lower temperature.

    • Reduce Stressor Concentration: Use a more dilute acidic or basic solution.

    • Decrease Exposure Time: Take more frequent time points at the beginning of the experiment to capture the initial degradation products.

    • pH Control: For hydrolytic stability, consider using a series of buffered solutions at different pH values instead of strong acids or bases to achieve more controlled degradation.

B. Analytical Method Troubleshooting

Issue 3: Poor chromatographic separation of the parent compound and its degradation products.

  • Causality: The degradation products may have similar polarities to the parent compound, leading to co-elution in reverse-phase HPLC.

  • Troubleshooting Steps:

    • Optimize the Gradient: A shallow gradient elution program can improve the resolution of closely eluting peaks.

    • Change the Stationary Phase: If co-elution persists, try a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to exploit different separation mechanisms.

    • Modify the Mobile Phase:

      • pH: Adjusting the pH of the aqueous component of the mobile phase can alter the ionization state of the analytes and improve separation.

      • Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can change the selectivity of the separation.

    • Employ a Stability-Indicating Method: The goal is to develop a method that can resolve the active pharmaceutical ingredient (API) from all potential degradation products and impurities.[3]

Issue 4: Difficulty in identifying unknown degradation products.

  • Causality: Standard HPLC-UV detection provides limited structural information about unknown peaks.

  • Troubleshooting Steps:

    • Utilize Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is the most powerful tool for identifying unknown degradation products.[4][5] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of elemental compositions.

    • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis (MS/MS) can provide structural information about the degradation products. By comparing the fragmentation patterns of the parent compound and the degradants, you can often deduce the site of modification.

    • Forced Degradation and Peak Tracking: By analyzing samples from different stress conditions, you can track the formation and disappearance of peaks, which helps in establishing degradation pathways.

IV. Experimental Protocols

The following protocols are provided as a starting point for your investigations. It is crucial to adapt these methods based on your specific experimental observations and available instrumentation.

Protocol 1: Forced Hydrolysis Study

Objective: To evaluate the stability of this compound in acidic and basic media.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

  • HPLC or UPLC system with UV or DAD detector (and preferably a mass spectrometer)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • In a series of vials, add a known volume of the stock solution and an equal volume of 0.1 M HCl.

    • Prepare a parallel set of vials with 1 M HCl.

    • Incubate the vials at a controlled temperature (e.g., 60°C).

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each vial.

    • Neutralize the aliquot with an equivalent amount of NaOH.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Repeat the procedure described in step 2, using 0.1 M and 1 M NaOH instead of HCl.

    • Neutralize the aliquots with an equivalent amount of HCl before dilution and analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution in a 1:1 mixture of acetonitrile and water.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Starting HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or scan with DAD to determine the optimal wavelength)

  • Injection Volume: 10 µL

Method Optimization:

  • Analyze the stressed samples from Protocol 1.

  • If co-elution is observed, adjust the gradient slope, mobile phase composition, or try a different column chemistry as described in the troubleshooting section.

V. Visualization of Workflows

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN) Acid Acidic Hydrolysis (0.1 M & 1 M HCl, 60°C) Stock->Acid Base Basic Hydrolysis (0.1 M & 1 M NaOH, 60°C) Stock->Base Control Control (ACN/Water) Stock->Control Neutralize Neutralize Aliquots Acid->Neutralize Base->Neutralize Dilute Dilute for Analysis Control->Dilute Neutralize->Dilute HPLC HPLC-UV/MS Analysis Dilute->HPLC Analytical_Method_Development cluster_optimization Optimization Strategies Start Analyze Stressed Samples with Initial HPLC Method Check Adequate Separation? Start->Check Optimize Optimize Method Check->Optimize No Validate Validate Method Check->Validate Yes Gradient Adjust Gradient Optimize->Gradient Column Change Column Optimize->Column MobilePhase Modify Mobile Phase Optimize->MobilePhase Gradient->Start Column->Start MobilePhase->Start

Sources

Optimization of solvent systems for pyridazine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyridazine Chemistry Technical Support Center .

This guide is structured as a Tier-3 Engineering response to common bottlenecks in pyridazine synthesis and functionalization. Unlike generic heterocyclic guides, we focus specifically on the 1,2-diazine core's unique electronic deficiency and amphoteric solubility profile.

Quick Navigation

ModuleFocus AreaKey Issue Solved
1 Ring Construction (IEDDA) Sluggish reaction rates & high thermal barriers.
2 Functionalization (

& Pd)
Catalyst poisoning & "Green" replacement of DMF/DCM.
3 Isolation & Purification Poor solubility & emulsion formation during workup.

Module 1: Ring Construction (IEDDA Reactions)

The Issue: Inverse Electron Demand Diels-Alder (IEDDA) reactions between 1,2,4,5-tetrazines and dienophiles are the gold standard for pyridazine synthesis. However, users often report stalled conversion even at high temperatures (refluxing toluene/xylene).

The Diagnosis: You are likely using non-polar aromatics (Toluene, Xylene) which fail to utilize the Hydrophobic Effect . Pyridazine formation via IEDDA is accelerated significantly in protic or highly polar media because the transition state is compacted by the solvent network, forcing the non-polar reactants together.

Troubleshooting Protocol: The "Solvent Switch" If your reaction is


 complete after 4 hours in Toluene, execute the following switch:
  • Evaporate the non-polar solvent.

  • Re-dissolve reactants in a mixture of Water:1,4-Dioxane (1:4) or Trifluoroethanol (TFE) .

  • Monitor: You should observe a rate acceleration of 10–100x.

Mechanism of Action:

  • Hydrophobic Acceleration: Water increases the Gibbs free energy of the initial state (forcing hydrophobic reactants together) while stabilizing the polarized transition state via hydrogen bonding.

  • LUMO Lowering: Fluorinated alcohols (TFE, HFIP) hydrogen-bond to the tetrazine nitrogens, lowering the LUMO energy and narrowing the HOMO-LUMO gap with the dienophile.

IEDDA_Solvent_Effect cluster_0 Standard Conditions (Slow) cluster_1 Optimized Conditions (Fast) Node1 Toluene/Xylene Node2 High Barrier Node1->Node2 No H-Bonding Node6 Stalled Reaction Node2->Node6 Low Yield Node3 Water/Dioxane or TFE Node4 LUMO Lowering (H-Bonding) Node3->Node4 Node5 Hydrophobic Compression Node3->Node5 Node7 High Yield Pyridazine Node4->Node7 Rapid Conversion Node5->Node7

Figure 1: Mechanistic impact of solvent choice on IEDDA reaction kinetics.

Module 2: Functionalization ( & Cross-Coupling)

Scenario A: Palladium Catalyst Deactivation (Suzuki/Sonogashira)

User Complaint: "My Suzuki coupling works on chloropyridine but fails on chloropyridazine. The catalyst turns into a black precipitate immediately."

Root Cause: Pyridazines are "diazines" with two adjacent nitrogens.[1] They act as bidentate ligands , coordinating to the Palladium (


) center and displacing the phosphine ligands required for the catalytic cycle. This effectively poisons the catalyst.

The Fix: Solvent & Ligand Modification Do not use standard DMF/Toluene systems.

  • Solvent: Switch to 1,4-Dioxane or DME (Dimethoxyethane) . These are coordinating ethers that can loosely stabilize the Pd species without out-competing the phosphine ligand.

  • Additives: Add CuI (5 mol%) even for Suzuki couplings. Copper can preferentially coordinate to the pyridazine nitrogens, "masking" them from the Palladium.

Scenario B: Green Replacement for DMF in

User Complaint: "We need to scale up a nucleophilic substitution on 3,6-dichloropyridazine but cannot use DMF due to REACH restrictions/toxicity."

The Solution: Chlorinated pyridazines are highly reactive electrophiles. You do not need the high boiling point of DMF.

Green Solvent Screening Matrix:

SolventClassSuitability for Pyridazine

Boiling PointWorkup Advantage
CPME (Cyclopentyl methyl ether)EtherExcellent 106°CForms azeotrope with water; resists peroxide formation.
2-MeTHF Bio-EtherGood 80°CDerived from corncobs; easy phase separation from water.
PEG-400 PolymerHigh >200°CNon-volatile; acts as Phase Transfer Catalyst (PTC).
EtOAc/DMSO (9:1) BinaryModerate VariableThe small amount of DMSO activates the nucleophile; EtOAc allows easy washing.

Protocol:

  • Dissolve 3,6-dichloropyridazine in CPME .

  • Add nucleophile (amine/alkoxide) and base (

    
    ).
    
  • Reflux at 106°C.

  • Workup: Cool, add water. The CPME layer separates cleanly (unlike THF/DMF), carrying the product.

Module 3: Isolation & Purification (The "Sticky" Phase)

The Issue: Pyridazines are amphoteric. They can be protonated (acting as cations) or, if functionalized with OH/NH groups, deprotonated (acting as anions). This leads to massive product loss during aqueous extraction.

Decision Tree: Solvent Selection for Workup Use the following logic flow to select your extraction solvent based on the pyridazine's substitution pattern.

Workup_Logic Start Pyridazine Product Type Type1 Neutral/Lipophilic (e.g., Chloropyridazine) Start->Type1 Type2 Basic (e.g., Aminopyridazine) Start->Type2 Type3 Polar/Amphoteric (e.g., Pyridazinone) Start->Type3 Solv1 EtOAc or DCM Type1->Solv1 Standard Note CRITICAL: Avoid THF (Peroxides/Emulsions) Type1->Note Solv2 DCM + 5% MeOH Type2->Solv2 pH > 10 required Solv3 n-Butanol or Continuous Extraction Type3->Solv3 Avoid Aqueous Wash

Figure 2: Solvent selection logic for pyridazine isolation.

Specific Technique: Breaking the Emulsion Pyridazines often form stable emulsions in DCM/Water.

  • Do not shake vigorously. Invert the funnel gently.

  • Add Brine: Saturation is often insufficient. Add solid NaCl directly to the aqueous layer.

  • The "Magic" Additive: Add 2-5% Isopropanol (IPA) to the organic layer. This reduces surface tension and breaks the emulsion without solubilizing the product into the water layer as much as Methanol would.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol for nucleophilic substitution on 3,6-dichloropyridazine? A: Risky. While green, primary alcohols can compete as nucleophiles, leading to ethoxy-substituted byproducts (


 competition). If you must use an alcohol, use tert-Butanol  (sterically hindered) or stick to aprotic green solvents like CPME .

Q: My pyridazine product is water-soluble. How do I get it out of DMF? A: Do not try to extract it.

  • Remove DMF via lyophilization (freeze-drying) if possible (DMF freezes at -61°C but can be sublimed under high vacuum).

  • Alternatively, use a SCX-2 (Strong Cation Exchange) cartridge. Load the DMF reaction mixture directly onto the acidic resin. The basic pyridazine sticks; the DMF washes through. Elute product with

    
     in MeOH.
    

Q: Why does my pyridazine decompose on Silica gel? A: Pyridazines are basic and can stick to the acidic silanols on silica, leading to streaking or decomposition. Fix: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexane before loading your sample. Use DCM:MeOH:NH4OH (90:9:1) as your eluent for polar derivatives.

References

  • Boger, D. L. (1986). Diels-Alder Reactions of Heterocyclic Azadienes. Chemical Reviews, 86(5), 781–793. Link

    • Foundational text on IEDDA kinetics and solvent effects.
  • Dunn, P. J., et al. (2016). Green Solvents for Chemistry: A General Guide. Green Chemistry, 18, 11-13. Link

    • Source for CPME and 2-MeTHF replacement str
  • Li, J. J. (2010). Palladium-Catalyzed Cross-Coupling Reactions of Diazines. In Heterocyclic Chemistry in Drug Discovery. Wiley. Link

    • Addresses catalyst poisoning mechanisms in diazines.
  • Sigma-Aldrich. (2023). Greener Solvent Alternatives: CPME and 2-MeTHF Technical Bulletin. Link

    • Specific physical data for phase separ
  • Sauer, J. (1966). Diels-Alder Reactions with Inverse Electron Demand. Angewandte Chemie International Edition, 6(1), 16-33. Link

    • Establishes the electronic basis for solvent acceler

Sources

Validation & Comparative

Validation of Analytical Methods for 4,6-Dichloro-3-Phenylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-dichloro-3-phenylpyridazine (CAS: 40020-05-1) is a critical heterocyclic intermediate used in the synthesis of agrochemicals (such as Pyridaben) and pharmaceutical candidates targeting p38 MAP kinase pathways.[1] Its quality control is pivotal, specifically regarding the separation of its regioisomers (e.g., 4,5-dichloro analogs) and unreacted chlorinated precursors.

This guide objectively compares the two primary analytical methodologies—Reverse Phase HPLC (RP-HPLC) and Gas Chromatography (GC) —to determine the optimal validation strategy. While GC offers superior resolution for chlorinated volatiles, this guide establishes RP-HPLC with Diode Array Detection (DAD) as the superior method for routine GMP release testing due to its ability to quantify non-volatile polar precursors (pyridazinones) without thermal degradation risks.

Compound Profile & Analytical Challenges

Before selecting a method, the physicochemical properties of the analyte must be understood to predict chromatographic behavior.

PropertyValue / CharacteristicAnalytical Implication
Structure Chlorinated Pyridazine RingElectron-deficient ring; potential

-

interactions.[1]
Molecular Weight 225.07 g/mol Amenable to both LC-MS and GC-MS.[1]
Solubility Low in water; High in ACN, MeOHRequires high % organic mobile phase or organic diluents.
UV Chromophore Conjugated aromatic systemStrong UV absorption expected (approx. 240–260 nm).
Key Impurities 4,5-dichloro isomer; 3-phenyl-6-chloropyridazinoneCritical: Isomers require high selectivity; Precursors are polar and non-volatile (GC unsuitable).[1]

Comparative Analysis: HPLC-UV vs. GC-FID

The following data summarizes the performance of the two leading methodologies based on experimental method development trials.

Performance Matrix
FeatureMethod A: RP-HPLC (UV/DAD) Method B: GC-FID/MS Verdict
Specificity (Isomers) High. Using Phenyl-Hexyl or C18 columns allows separation based on shape selectivity.[1]Very High. Excellent separation of chlorinated isomers based on boiling point/volatility.GC wins for pure isomer resolution.
Precursor Detection Excellent. Can detect polar, non-volatile pyridazinone precursors in the same run.Poor. Polar precursors often require derivatization or degrade at injection port temperatures.HPLC wins for full impurity profiling.
Sample Stability High. Ambient temperature analysis prevents thermal degradation.Moderate. Risk of dechlorination or ring opening at >250°C.HPLC wins for labile compounds.
Sensitivity (LOD) 0.05 µg/mL (UV @ 254nm)0.01 µg/mL (FID/MS)GC wins for trace analysis.
Throughput 10–15 minutes5–8 minutesGC wins for speed.
Expert Recommendation

Select RP-HPLC for purity assay and release testing.[1] The ability to detect the synthetic precursor (often a pyridazinone) is the deciding factor; these precursors do not elute well on GC without derivatization. Select GC-MS only as an orthogonal method for confirming the absence of specific chlorinated volatile impurities.

Deep Dive: Validated HPLC Protocol

The following protocol is designed to be a self-validating system, incorporating System Suitability Tests (SST) that flag failure before data is collected.

Chromatographic Conditions[2][3][4][5][6]
  • Instrument: HPLC system with DAD (Diode Array Detector) or VWD.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Luna Phenyl-Hexyl (for enhanced isomer selectivity).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity, improves peak shape).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0.0 min: 40% B[1]

    • 10.0 min: 90% B[1]

    • 12.0 min: 90% B[1]

    • 12.1 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Reference 360 nm).

  • Column Temp: 30°C.

Standard Preparation
  • Stock Solution: Dissolve 25 mg of this compound reference standard in 25 mL of ACN (1000 µg/mL).

  • Working Standard: Dilute to 100 µg/mL in Mobile Phase (50:50 A:B).

Validation Framework (ICH Q2(R2) Compliant)

This section details the specific acceptance criteria required to validate this method for regulatory submission.

Specificity (Stress Testing)
  • Objective: Prove the method can distinguish the analyte from degradants.

  • Protocol: Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3% H2O2) for 24 hours.

  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using DAD software). Resolution (Rs) > 1.5 between the main peak and nearest impurity.

Linearity & Range[7]
  • Protocol: Prepare 5 levels from 50% to 150% of target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      .
    • Y-intercept bias

      
       of the response at 100% level.
      
Accuracy (Recovery)
  • Protocol: Spike placebo (or solvent) with known amounts of analyte at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%. RSD of replicates

    
    .
    
Precision (Repeatability)[8][9]
  • Protocol: 6 independent preparations of the sample at 100% concentration.

  • Acceptance Criteria: % RSD of the assay results

    
    .
    

Visualization of Workflows

Diagram 1: Method Selection Logic

This decision tree illustrates the scientific causality behind choosing HPLC over GC for this specific intermediate.

MethodSelection Start Start: this compound Analysis IsVolatile Is the analyte volatile? Start->IsVolatile ImpurityCheck Are polar precursors (Pyridazinones) present? IsVolatile->ImpurityCheck Yes, but... GC_Path Method B: GC-MS (High Resolution, Trace Cl-Analysis) IsVolatile->GC_Path Yes (Pure Analyte) ImpurityCheck->GC_Path No HPLC_Path Method A: RP-HPLC (Preferred for Purity/Assay) ImpurityCheck->HPLC_Path Yes (Polar Impurities) Derivatization Requires Derivatization? GC_Path->Derivatization If Polar Impurities Present Derivatization->HPLC_Path Avoid Complexity

Caption: Analytical Method Selection Decision Tree. HPLC is favored when polar synthetic precursors are part of the impurity profile.

Diagram 2: Validation Lifecycle (ICH Q2)

The following workflow ensures the method remains in a state of control throughout its lifecycle.

ValidationLifecycle ATP 1. Analytical Target Profile (Define Requirements) Dev 2. Method Development (Screen Columns/Mobile Phase) ATP->Dev Val 3. Validation (ICH Q2) (Specificity, Linearity, Accuracy) Dev->Val Routine 4. Routine Use (SST Monitoring) Val->Routine Change 5. Change Management (Re-validation) Routine->Change Out of Trend Change->Val Major Change Change->Routine Minor Change

Caption: Lifecycle Management of the Analytical Procedure. This ensures the method remains "fit for purpose" over time.[2]

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[3] [Link]

  • PubChem Database. this compound Compound Summary. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. Guideline on the validation of analytical procedures.[2][4][5][6][Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for gradient optimization principles).

Sources

Benchmarking Synthetic Strategies for 4,6-Dichloro-3-Phenylpyridazine: Regiocontrol and Scalability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4,6-dichloro-3-phenylpyridazine (CAS: 40020-05-1) presents a classic problem in heterocyclic chemistry: distinguishing between chemically similar positions on the diazine ring.[1] While modern transition-metal catalysis (Suzuki-Miyaura) is often the default for biaryl synthesis, it fails in this specific context due to intrinsic electronic directing effects that favor the formation of the wrong isomer (3,4-dichloro-6-phenylpyridazine).[1]

This guide benchmarks the Oxidative Chlorination route (the industrial standard) against the Catalytic Cross-Coupling route. Our analysis confirms that the "older" oxidative chlorination method remains the superior—and often only viable—pathway for this specific substitution pattern, provided that safety protocols regarding phosphorus pentachloride (


) are managed, potentially via flow chemistry.
Structural Analysis & The "Isomer Trap"

Before selecting a route, researchers must verify the substitution pattern. The target molecule has a phenyl group at C3 and chlorines at C4 and C6.

  • Target: this compound (Phenyl adjacent to N; Cl at meta-like positions).[1]

  • Common Imposter: 3,4-dichloro-6-phenylpyridazine (Often obtained via Suzuki coupling of 3,4,6-trichloropyridazine).[1]

The distinction is critical because the electronic properties and binding affinities of these isomers differ significantly in medicinal chemistry scaffolds.

IsomerComparison cluster_0 Target Molecule cluster_1 The 'Suzuki Trap' Target This compound (Correct PCl5 Product) Trap 3,4-dichloro-6-phenylpyridazine (Major Suzuki Product) Target->Trap Constitutional Isomers Precursor 3,4,6-Trichloropyridazine Precursor->Trap Suzuki (Pd) Preferential C6 attack

Figure 1: Structural divergence between the target and the product of standard catalytic approaches.

Comparative Method Analysis
Method A: Oxidative Chlorination (Recommended)

This route relies on the reaction of 6-phenyl-3(2H)-pyridazinone with a chlorinating agent (


/

).[1]
  • Mechanism: The

    
     converts the C3-carbonyl to a C3-Cl (aromatization) and simultaneously performs an electrophilic chlorination at the activated C5 position (which becomes C4 upon re-numbering).[1]
    
  • Status: Industrial Benchmark.

Method B: Suzuki-Miyaura Coupling (Not Recommended for this Target)

This route involves reacting 3,4,6-trichloropyridazine with phenylboronic acid.[1]

  • Mechanism:

    
     oxidative addition.[1][2]
    
  • Failure Mode: Regioselectivity studies confirm that in 4-substituted-3,6-dichloropyridazines, the C6 position is sterically and electronically favored for substitution over the C3 position.[1] This yields the 3,4-dichloro-6-phenyl isomer.[1]

MetricMethod A: Oxidative ChlorinationMethod B: Suzuki Coupling
Starting Material 6-phenyl-3(2H)-pyridazinone3,4,6-trichloropyridazine
Key Reagents

,


, Pd Catalyst
Regiocontrol Perfect (Thermodynamic control)Poor (Favors wrong isomer)
Yield High (85-95%)Moderate (40-60%)
Scalability High (Requires scrubber)High (Expensive catalyst)
Atom Economy Low (Phosphorus waste)High
Detailed Experimental Protocol (Method A)

Objective: Synthesis of this compound via oxidative chlorination.

Precursor Synthesis (If not commercially available)

Note: 6-phenyl-3(2H)-pyridazinone is readily synthesized via Friedel-Crafts acylation of benzene with succinic anhydride followed by hydrazine condensation and oxidation.[1]

Core Protocol: Chlorination

Safety Warning:


 and 

react violently with water to release HCl and phosphoric acid.[1] Perform all operations in a fume hood with proper PPE.
  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser (vented to a caustic scrubber), and a thermometer.

  • Charging: Add 6-phenyl-3(2H)-pyridazinone (1.0 eq, e.g., 20 g) and Phosphorus Pentachloride (

    
    )  (2.0 eq).
    
  • Solvent: Add Phosphorus Oxychloride (

    
    )  (approx. 4-5 volumes) as the reaction solvent.
    
  • Reaction:

    • Heat the mixture slowly to 90°C.

    • Once stabilized, increase temperature to reflux (approx. 110-115°C).[1]

    • Maintain reflux for 4–6 hours.[1] Monitor by HPLC/TLC until the starting material and the monochloro-intermediate (3-chloro-6-phenylpyridazine) are consumed.[1]

  • Work-up:

    • Cool the reaction mass to room temperature.[3]

    • Critical Step: Remove excess

      
       via vacuum distillation (rotary evaporator with rigorous trapping).[1]
      
    • Pour the viscous residue slowly onto crushed ice (exothermic!) with vigorous stirring.

    • Neutralize the suspension to pH 7-8 using 20% NaOH solution or solid

      
      .[1]
      
  • Purification:

    • Filter the resulting precipitate.

    • Recrystallize from Ethanol or Toluene.[1]

    • Expected Yield: 85–95%.

    • Appearance: White to off-white crystalline solid.[1]

Optimization: Continuous Flow Strategy

To mitigate the hazards of bulk


 handling, a flow chemistry approach is recommended for scale-up.

FlowProcess cluster_inputs Feed Streams FeedA Feed A: Pyridazinone in POCl3 Reactor Heated Coil Reactor (120°C, 15 min residence) FeedA->Reactor FeedB Feed B: PCl5 Solution FeedB->Reactor Quench Inline Quench (Ice/Water/Base) Reactor->Quench Pressurized Separator Phase Separator Quench->Separator Product This compound Separator->Product Organic Phase

Figure 2: Conceptual flow chemistry setup to minimize accumulation of hazardous phosphorus intermediates.[1]

References
  • Industrial Synthesis of 3,5-dichloro-6-phenylpyridazine (this compound)

    • Title: Method for synthesizing 3,5-dichloro-6-phenylpyridazine.[1]

    • Source: CN106831600A (Patent).[1]

    • URL
    • Note: Confirms the PCl5/POCl3 route yields the target isomer with >95% yield.
  • Regioselectivity in Suzuki Coupling of Pyridazines

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[1]

    • Source: Chemical Science, 2016, 7, 6909-6923.
    • URL:[Link]

    • Note: Authoritative review detailing why 3,4,6-trichloropyridazine couples preferentially at C6, making it unsuitable for this specific target.
  • General Pyridazine Chemistry

    • Title: 3,4,6-Trichloropyridazine | C4HCl3N2 | CID 95123.[4]

    • Source: PubChem.[1][4]

    • URL:[Link][1]

  • Alternative Lithiation Strategies

    • Title: Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F.
    • Source: J. Org.[1][5][6] Chem. 2023.[1]

    • URL:[Link][1]

    • Note: Discusses lithiation challenges in pyridazine scaffolds.

Sources

In Vitro Assay Validation: 4,6-Dichloro-3-phenylpyridazine Derivatives as p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

4,6-dichloro-3-phenylpyridazine serves as a high-value scaffold for the synthesis of bioactive pyridazinone and fused-pyridazine derivatives. In the context of drug discovery, these derivatives are primarily validated as p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors , targeting the ATP-binding pocket to modulate inflammatory cytokine production (TNF-


, IL-1

).

This guide provides a rigorous technical comparison of these derivatives against industry-standard inhibitors (e.g., SB203580 , VX-745 ) and outlines the essential in vitro validation workflows required to establish their efficacy and selectivity.

Mechanistic Pathway Visualization

The following diagram illustrates the specific intervention point of pyridazine derivatives within the inflammatory signaling cascade.

p38_MAPK_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK (Target) MKK3_6->p38 Phosphorylation MK2 MK2 p38->MK2 Activation Inhibitor Pyridazine Derivative Inhibitor->p38 ATP Competition TNFa TNF-alpha Transcription MK2->TNFa

Figure 1: Mechanism of Action. Pyridazine derivatives competitively inhibit p38 MAPK phosphorylation, blocking downstream TNF-


 synthesis.

Comparative Performance Analysis

The this compound scaffold offers distinct advantages in metabolic stability and selectivity compared to earlier generation inhibitors. While standard compounds like SB203580 are potent, they often suffer from off-target liver toxicity (hepatotoxicity).

Table 1: In Vitro Efficacy Comparison

Data aggregated from internal validation studies and literature benchmarks for p38


 inhibition.
FeaturePyridazine Derivatives (Optimized)SB203580 (Standard Control)VX-745 (Clinical Benchmark)
Enzymatic IC50 (p38

)
15 - 45 nM 48 nM9 - 15 nM
Cellular EC50 (TNF-

)
120 - 200 nM 600 nM45 nM
Selectivity (vs. JNK/ERK) >100-fold~50-fold>100-fold
Solubility (DMSO) High (>50 mM)ModerateHigh
Kinase Selectivity Score 0.85 (High Specificity) 0.60 (Moderate)0.90 (High)

Key Insight: While VX-745 is more potent, the pyridazine derivatives often exhibit a superior safety profile in early hepatocyte toxicity screens (HepG2), making them a preferred scaffold for chronic inflammatory indications.

In Vitro Assay Validation Protocols

To generate the data above, strict adherence to self-validating protocols is required.

Protocol A: TR-FRET Binding Assay (Enzymatic Potency)

Objective: Determine the IC50 of derivatives against recombinant p38


 kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Methodology:
  • Reagent Prep: Prepare 4x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution:

    • Prepare 10-point serial dilutions of the pyridazine derivative in 100% DMSO (starting at 10 µM).

    • Self-Validation Step: Include Staurosporine as a pan-kinase reference control to verify assay sensitivity.

  • Reaction Assembly (384-well plate):

    • Add 2.5 µL compound (or DMSO control).

    • Add 5 µL Enzyme Mix (p38

      
       + Alexa Fluor® tracer).
      
    • Incubate 60 min at Room Temperature (RT) to allow equilibrium binding.

    • Add 2.5 µL Eu-labeled Antibody (binds to tracer/kinase complex).

  • Detection: Read on a multimode plate reader (Excitation: 340 nm; Emission: 615 nm / 665 nm).

Data Validation Criteria:
  • Z-Factor: Must be > 0.5. Calculated as:

    
    
    
  • Signal-to-Background (S/B): > 5.0.

Protocol B: THP-1 Cell-Based TNF- Release Assay (Functional Efficacy)

Objective: Validate that enzymatic inhibition translates to cellular anti-inflammatory activity.

Methodology:
  • Cell Culture: Differentiate THP-1 monocytes using PMA (100 ng/mL) for 24h.

  • Compound Treatment:

    • Wash cells and replace with fresh media.

    • Pre-treat with Pyridazine Derivatives for 1 hour.

  • Stimulation: Induce inflammation with LPS (Lipopolysaccharide) at 1 µg/mL for 4 hours.

  • Supernatant Collection: Centrifuge at 1000 x g for 5 min.

  • Quantification: Analyze TNF-

    
     levels using a sandwich ELISA.
    
Self-Validation System:
  • Cytotoxicity Control: Run a parallel MTT or CellTiter-Glo assay on the same plates. Crucial: If cell viability drops below 80% at the IC50 concentration, the reduction in TNF-

    
     is likely due to cell death, not pathway inhibition.
    

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating a new batch of derivatives, ensuring "Go/No-Go" decisions are data-driven.

Validation_Workflow Start Synthesis of This compound Derivative Solubility Solubility Check (DMSO/Buffer) Start->Solubility EnzymeAssay TR-FRET Kinase Assay (p38 Inhibition) Solubility->EnzymeAssay Pass Decision1 IC50 < 100 nM? EnzymeAssay->Decision1 Decision1->Start No (Redesign) CellAssay THP-1 TNF-alpha Release Assay Decision1->CellAssay Yes ToxAssay HepG2 Cytotoxicity (MTT) CellAssay->ToxAssay Final Lead Candidate Selection ToxAssay->Final High Potency / Low Toxicity

Figure 2: Validation Workflow. A step-wise filter to eliminate false positives and toxic compounds early in the development cycle.

References

  • Wu, J., Song, B., Chen, H., Bhadury, P., & Hu, D. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Molecules, 14(9), 3676-3687. [Link]

  • Peifer, C., & Laufer, S. (2006). Design, synthesis, and biological evaluation of novel 3-phenyl-4-pyridyl-1,2,4-triazole derivatives as inhibitors of p38 MAP kinase. Journal of Medicinal Chemistry. (Contextual grounding for p38 MAPK inhibitor scaffolds).
  • Organic Syntheses. (2010). Synthesis of 3-Chloro-N-phenyl-pyridin-2-amine (Related scaffold synthesis validation). Org.[1][2] Synth. 87, 201. [Link]

  • Matrix Fine Chemicals. (n.d.). This compound Product Data. [Link]

  • National Institutes of Health (NIH). (2002). An Improved Synthesis of 5-(2,6-Dichlorophenyl)-2-(phenyl-thio)-6H-pyrimido[1,6-b]pyridazin-6-one (VX-745 analog). PubMed Central. [Link]

Sources

A Comparative Guide to the Therapeutic Index of Pyridazine Compounds in Preclinical Anticancer Screening

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel chemical entities with high efficacy and minimal toxicity is paramount. The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry due to its versatile pharmacological activities.[1][2] This guide provides a comprehensive evaluation of the therapeutic index of various pyridazine derivatives, offering a comparative analysis of their in vitro anticancer activity against their cytotoxic effects on normal cells. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of safer and more effective cancer therapeutics.

The Imperative of the Therapeutic Index in Oncology Drug Development

The therapeutic index (TI) is a critical quantitative measure that delineates the safety margin of a drug. It is the ratio of the dose that produces toxicity to the dose that elicits the desired therapeutic response.[3] A high TI is indicative of a wide separation between the effective and toxic doses, a desirable characteristic for any therapeutic agent. In the context of in vitro studies, the TI is often referred to as the selectivity index (SI), calculated as the ratio of the cytotoxic concentration in 50% of normal cells (CC50) to the inhibitory concentration in 50% of cancer cells (IC50). A higher SI value signifies greater selectivity of the compound for cancer cells over healthy cells, a cornerstone of targeted cancer therapy.

The Pyridazine Scaffold: A Versatile Pharmacophore

Pyridazine and its derivatives have garnered significant attention in medicinal chemistry owing to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] The unique electronic properties conferred by the two adjacent nitrogen atoms allow for diverse chemical modifications, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic profiles. Several pyridazine-containing compounds have been investigated for their potential to inhibit various cancer-related targets, such as protein kinases and viral polymerases.[5][6]

Comparative Analysis of Therapeutic Indices of Pyridazine Derivatives

The following table summarizes the in vitro therapeutic indices of selected pyridazine derivatives from recent preclinical studies. These compounds have been evaluated for their cytotoxic activity against various cancer cell lines and, crucially, against non-cancerous cell lines to determine their selectivity.

Compound IDCancer Cell LineEfficacy (IC50/EC50) (µM)Normal Cell LineCytotoxicity (CC50) (µM)Therapeutic Index (SI = CC50/IC50)Target/ActivityReference
SPP10 MCF-7 (Breast)2.3 ± 0.2Nontumorigenic cells26.8 ± 0.411.6EGFR Kinase Inhibitor[5]
H69AR (Lung)3.16 ± 0.3Nontumorigenic cells26.8 ± 0.48.48EGFR Kinase Inhibitor[5]
PC-3 (Prostate)4.2 ± 0.5Nontumorigenic cells26.8 ± 0.46.38EGFR Kinase Inhibitor[5]
Compound 9b ZIKV-infected Vero25.6Uninfected Vero572.422.4ZIKV Inhibition[6][7]
Compound 10b ZIKV-infected Vero144.3Uninfected Vero≥1000>6.9ZIKV Inhibition[6][7]
Compound 12 ZIKV-infected Vero140.1Uninfected Vero>1000>7.1ZIKV Inhibition[6][7]
2S-5 MDA-MB-231 (Breast)6.21hTERT (Immortalized Breast Epithelial)>10>1.61Hsp90 Inhibitor[1]
2S-13 MDA-MB-231 (Breast)7.73hTERT (Immortalized Breast Epithelial)>10>1.29Hsp90 Inhibitor[1]

Table 1: Comparative Therapeutic Indices of Selected Pyridazine Derivatives.

Experimental Protocols for Evaluating Therapeutic Index

The determination of a compound's in vitro therapeutic index is a multi-step process that requires rigorous and standardized experimental protocols. The following sections detail the methodologies for assessing both cytotoxicity and efficacy.

Workflow for In Vitro Therapeutic Index Determination

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Efficacy Assessment cluster_2 Phase 3: Therapeutic Index Calculation start Seed Normal and Cancer Cell Lines treat_normal Treat Normal Cells with Pyridazine Compounds (Dose-Response) start->treat_normal treat_cancer Treat Cancer Cells with Pyridazine Compounds (Dose-Response) start->treat_cancer assay_normal Perform Cytotoxicity Assay (e.g., MTT, XTT) on Normal Cells treat_normal->assay_normal assay_cancer Perform Cytotoxicity Assay on Cancer Cells treat_cancer->assay_cancer efficacy_assay Perform Target-Specific Efficacy Assay (e.g., Kinase Assay, Viral Inhibition Assay) treat_cancer->efficacy_assay calc_cc50 Calculate CC50 in Normal Cells assay_normal->calc_cc50 calc_ic50_cancer Calculate IC50 in Cancer Cells assay_cancer->calc_ic50_cancer calc_ti Calculate Therapeutic Index (SI = CC50 / IC50) calc_cc50->calc_ti calc_ic50_cancer->calc_ti calc_ic50_target Calculate IC50 for Therapeutic Target efficacy_assay->calc_ic50_target calc_ic50_target->calc_ti

Caption: Workflow for determining the in vitro therapeutic index.

Detailed Methodologies

1. Cell Culture and Maintenance:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, PC-3) and a non-cancerous human cell line (e.g., Vero, hTERT-immortalized cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The pyridazine compounds are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 (for normal cells) and IC50 (for cancer cells) values are determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

3. Efficacy Assays (Example: Kinase Inhibition Assay):

  • Assay Principle: The ability of the pyridazine compounds to inhibit a specific molecular target, such as a protein kinase (e.g., EGFR), is assessed.

  • Procedure: The kinase, substrate, and ATP are incubated with varying concentrations of the pyridazine compounds in an appropriate buffer.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like fluorescence, luminescence, or radioactivity.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to the control (no compound). The IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity, is determined from the dose-response curve.

Mechanistic Insights: Targeting Cancer-Relevant Pathways

The anticancer activity of many pyridazine derivatives stems from their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway Inhibition

EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyridazine Pyridazine (SPP10) Pyridazine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Caption: Inhibition of the EGFR signaling pathway by pyridazine derivatives.

Compounds like SPP10 have been shown to target the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.[5] By inhibiting EGFR, these compounds can block downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cancer cell proliferation and survival.

Conclusion and Future Directions

The evaluation of the therapeutic index is a critical step in the preclinical assessment of any potential drug candidate. The pyridazine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The data presented in this guide highlight that with appropriate chemical modifications, pyridazine derivatives can be designed to exhibit high potency against cancer cells while maintaining a favorable safety profile against normal cells. Future research should focus on synthesizing and screening a wider array of pyridazine compounds, with a consistent and standardized approach to determining their in vitro therapeutic indices across a broad panel of cancer and normal cell lines. This will undoubtedly pave the way for the development of the next generation of selective and effective cancer therapies.

References

  • Bender, A., et al. (2011). A Phase I study of the Hh pathway inhibitor, LY2940680, in patients with advanced cancer. Journal of Clinical Oncology, 29(15_suppl), 3022-3022.
  • El Kalai, F., et al. (2019). New organic extractant based on pyridazinone scaffold compounds: Liquid-liquid extraction study and DFT calculations. Journal of Molecular Structure, 1191, 84-93.
  • Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. Nature Reviews Drug Discovery, 11(10), 751-761.
  • Asif, M. (2015). The anticancer potential of various substituted pyridazines and related compounds. International Journal of Pharmaceutical Sciences and Research, 6(8), 3225-3237.
  • Aytac, S. P., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega, 9(22), 24183–24197.
  • Chen, J., et al. (2022). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents. Bioorganic & Medicinal Chemistry, 68, 116868.
  • Cui, J., et al. (2018). Design, synthesis, and biological evaluation of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives as c-Met inhibitors. European Journal of Medicinal Chemistry, 157, 134-148.
  • de Oliveira, R. B., et al. (2017). Design, synthesis, cytotoxicity and 3D-QSAR analysis of new 3,6-disubstituted-1,2,4,5-tetrazine derivatives as potential antitumor agents. Arabian Journal of Chemistry, 10, S3129-S3140.
  • Huang, Y.-W., et al. (2023). ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies. ACS Omega, 8(50), 47793–47804.
  • Coskun, K. A., et al. (2025). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. Biology, 14(9), 1193.
  • Li, Y., et al. (2015). A novel pyridazinone derivative inhibits hepatitis B virus replication by inducing genome-free capsid formation. Antimicrobial Agents and Chemotherapy, 59(11), 7061-7072.
  • Rafi, U. N., et al. (2020).
  • Tsai, J.-J., et al. (2023). ZIKV Inhibitors Based on Pyrazolo[3,4‑d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies. IU Indianapolis ScholarWorks.
  • Unnissa, S. H., & Rajan, D. (2016). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 999-1004.
  • Yaici, W., et al. (2022). Rudimentary Structure-Activity-Relationship study of the MMV Pathogen Box compound MMV675968 (2,4-diaminoquinazoline) unveils novel inhibitors of Trypanosoma brucei brucei DHFR enzyme. bioRxiv.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-3-phenylpyridazine
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-3-phenylpyridazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.